N-acetylmuramic acid
Beschreibung
RN given refers to D-Glucopyranose, (R)-isome
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO8/c1-5(11(18)19)20-10(9(17)8(16)4-14)7(3-13)12-6(2)15/h3,5,7-10,14,16-17H,4H2,1-2H3,(H,12,15)(H,18,19)/t5-,7+,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOARVSUSWULNDI-TVVSKHENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893663 | |
| Record name | (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10597-89-4, 1856-93-5 | |
| Record name | N-Acetylmuramic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10597-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylmuramic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001856935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylmuramic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.092 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLMURAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246FXU111L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-acetylmuramic acid role in peptidoglycan synthesis
An In-depth Technical Guide on the Core Role of N-acetylmuramic Acid in Peptidoglycan Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (NAM) is a cornerstone molecule in bacterial physiology, serving as a unique and essential component of the peptidoglycan (PG) cell wall.[1] This guide provides a detailed examination of the biochemical journey of NAM, from its cytoplasmic synthesis to its incorporation into the PG backbone. We will dissect the enzymatic reactions that create NAM and attach its characteristic pentapeptide side chain, explore the key enzymes involved, present quantitative kinetic data, and provide detailed experimental protocols for studying this critical pathway. Understanding the synthesis and role of NAM is paramount for the development of novel antimicrobial agents that target the bacterial cell wall.[2][3]
The Central Role of this compound (NAM) in Peptidoglycan Structure
Peptidoglycan is a massive, mesh-like macromolecule that encases bacterial cells, providing structural integrity and counteracting internal osmotic pressure.[4] The fundamental structure of this polymer consists of long glycan chains made of alternating β-(1,4) linked N-acetylglucosamine (NAG) and this compound (NAM) residues.[4][5] Crucially, the lactyl moiety of each NAM residue serves as the attachment point for a short peptide stem (typically three to five amino acids).[4][5] These peptide stems are then cross-linked by transpeptidase enzymes, creating the strong, three-dimensional network essential for bacterial survival.[4] The presence of NAM is unique to bacterial cell walls, making the enzymes involved in its synthesis and incorporation prime targets for antibiotics.[2][6]
The Biochemical Pathway: Synthesis of the UDP-NAM-Pentapeptide Precursor
The synthesis of the core peptidoglycan precursor, UDP-NAM-pentapeptide, is a multi-step process that occurs entirely in the cytoplasm.[4][7] This pathway can be divided into three key stages focused on the modification of a UDP-sugar scaffold.
Stage 1: Synthesis of UDP-N-acetylmuramic acid
The journey begins with the ubiquitous precursor UDP-N-acetylglucosamine (UDP-GlcNAc). Two essential enzymes, MurA and MurB, catalyze the conversion of UDP-GlcNAc to UDP-NAM.[4][7][8]
-
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase): This enzyme catalyzes the first committed step in NAM synthesis.[9] It transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of the UDP-GlcNAc sugar.[4][8] This reaction forms enolpyruvyl-UDP-GlcNAc and releases inorganic phosphate.[9] The antibiotic fosfomycin is a well-known inhibitor of MurA.[10][11]
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MurB (UDP-N-acetylenolpyruvoylglucosamine reductase): This enzyme reduces the enolpyruvyl group of the product from the MurA reaction to a lactyl moiety, using NADPH as a cofactor.[4] The final product is UDP-N-acetylmuramic acid (UDP-NAM).[4][6]
Stage 2: Stepwise Addition of the Pentapeptide Chain by Mur Ligases
Following the formation of UDP-NAM, a series of four ATP-dependent Mur ligases (MurC, MurD, MurE, and MurF) sequentially add amino acids to the lactyl group of UDP-NAM, creating the pentapeptide stem.[6][12][13]
-
MurD (UDP-MurNAc-L-alanine:D-glutamate ligase): Adds D-glutamate.[6][12]
-
MurE (UDP-MurNAc-L-alanyl-D-glutamate:meso-diaminopimelate ligase): Adds a dibasic amino acid, typically meso-diaminopimelic acid (m-DAP) in Gram-negative bacteria or L-lysine in most Gram-positive bacteria.[13]
-
MurF (UDP-MurNAc-tripeptide:D-alanyl-D-alanine ligase): Adds the D-alanyl-D-alanine dipeptide, which is synthesized by the D-Ala-D-Ala ligase (Ddl).[12][13][14]
The final product of this cytoplasmic pathway is the soluble precursor, UDP-N-acetylmuramyl-pentapeptide.[12]
Stage 3: Membrane Translocation and Formation of Lipid II
The completed UDP-NAM-pentapeptide is then handed off to the cell membrane to continue its journey to the cell wall.
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MraY (Phospho-MurNAc-pentapeptide translocase): This integral membrane protein catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-NAM-pentapeptide to a lipid carrier, undecaprenyl phosphate (Und-P).[7][15] This reaction forms Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I , and releases UMP.[4][7]
-
MurG (UDP-GlcNAc:Lipid I transferase): This peripheral membrane-associated enzyme then transfers a GlcNAc unit from another UDP-GlcNAc molecule to Lipid I.[7][15] The product is Lipid II , the complete disaccharide-pentapeptide monomer building block of peptidoglycan.[4][7]
Lipid II is then translocated across the cytoplasmic membrane by a flippase (e.g., MurJ), where it is incorporated into the growing peptidoglycan layer by penicillin-binding proteins (PBPs).[4][7]
Quantitative Data on Key Enzymes
The kinetic parameters of the Mur enzymes are critical for understanding the efficiency of the peptidoglycan synthesis pathway and for designing effective inhibitors. The following table summarizes specific activities reported for Mur ligases from Mycobacterium tuberculosis.
| Enzyme | Substrate(s) | Specific Activity (µmol/min/mg) | Organism |
| MurC | UDP-NAM, L-Ala, ATP | 1.2 | M. tuberculosis[16][17] |
| MurD | UDP-NAM-L-Ala, D-Glu, ATP | 0.8 | M. tuberculosis[16][17] |
| MurE | UDP-NAM-dipeptide, m-DAP, ATP | 1.3 | M. tuberculosis[16][17] |
| MurF | UDP-NAM-tripeptide, D-Ala-D-Ala, ATP | 0.9 | M. tuberculosis[16][17] |
Note: Specific activity is defined as µmoles of inorganic phosphate formed by enzyme catalysis per minute per milligram of protein.[16][17]
The table below presents IC₅₀ values for known inhibitors against key enzymes in the pathway.
| Enzyme | Inhibitor | IC₅₀ Value | Organism / Assay Condition |
| MurA | Fosfomycin | 1 µM | E. coli whole-cell assay[10][18] |
| MurA | Compound 7 (a pyrrolidinedione) | 5 µM | in vitro assay[19] |
| MurC | Compound 64 (AstraZeneca) | 2.3 µM | in vitro assay[17] |
| Alr/Ddl/MurF | D-cycloserine | 1.7 µg/ml | E. coli cell-free coupled assay[14] |
Experimental Protocols
Studying the enzymes of peptidoglycan synthesis is crucial for drug discovery. Below are detailed methodologies for common assays used to measure their activity and inhibition.
Protocol 1: MurA Inhibition Assay (Phosphate Detection)
This protocol measures the inorganic phosphate (Pi) released during the MurA-catalyzed reaction using a malachite green-based detection reagent.[9][19][20]
Materials:
-
Purified MurA enzyme
-
10x Assay Buffer (e.g., 500 mM HEPES or Tris-HCl, pH 7.5-8.0)
-
Substrate 1: UDP-N-acetylglucosamine (UNAG) solution (e.g., 15 mM)
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Substrate 2: Phosphoenolpyruvate (PEP) solution (e.g., 15 mM)
-
Test inhibitor compounds dissolved in DMSO
-
Malachite Green Reagent (e.g., 0.045% malachite green, 4.2% ammonium molybdate in 4N HCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~650 nm
Procedure:
-
Enzyme-Substrate Pre-incubation: In each well of a 96-well plate, add 2.5 µL of purified MurA enzyme and 5 µL of UNAG solution. Add assay buffer to a volume of 40 µL. Incubate for 15 minutes at room temperature.
-
Inhibitor Addition: Add 2.5 µL of the test inhibitor compound (or DMSO for control). Incubate for another 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding 7.5 µL of a master mix containing PEP and assay buffer to a final reaction volume of 50 µL. The final concentrations should be in the range of 150 µM for both UNAG and PEP.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Phosphate Detection: Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.
-
Signal Development: Allow the color to develop for 5-10 minutes at room temperature.
-
Measurement: Measure the absorbance at 625-650 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (reaction without enzyme). Calculate the percent inhibition relative to the DMSO control and determine IC₅₀ values by fitting the data to a dose-response curve.
Protocol 2: Mur Ligase (MurC-F) Inhibition Assay
This protocol is adapted for any of the ATP-dependent Mur ligases (MurC, MurD, MurE, or MurF) and also relies on the detection of released phosphate.[16][21]
Materials:
-
Purified Mur ligase (e.g., MurC)
-
10x Assay Buffer (e.g., 500 mM HEPES pH 8.0, 50 mM MgCl₂, 0.05% Triton X-114)
-
Substrate 1: The appropriate UDP-MurNAc precursor (e.g., for MurC, use UDP-NAM).
-
Substrate 2: The appropriate amino acid or dipeptide (e.g., for MurC, use L-Alanine).
-
Substrate 3: ATP solution.
-
Test inhibitor compounds dissolved in DMSO.
-
Malachite Green Reagent.
-
96-well microplate and reader.
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, the UDP-sugar substrate (e.g., final concentration 120 µM UDP-NAM), and the amino acid substrate (e.g., final concentration 120 µM L-Ala).
-
Inhibitor Addition: Add the test inhibitor compound to a final concentration range suitable for IC₅₀ determination (e.g., 0.1 to 100 µM). Add an equivalent volume of DMSO for the 100% activity control.
-
Enzyme Addition: Add the purified Mur ligase enzyme to each well.
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP (e.g., final concentration 450 µM) to a final volume of 50 µL. Incubate the plate at 37°C for 15-30 minutes.[21]
-
Detection and Analysis: Stop the reaction by adding 100 µL of Malachite Green Reagent.[21] Measure absorbance and calculate inhibition and IC₅₀ values as described in Protocol 4.1.
Drug Development Implications
The enzymes responsible for the synthesis and elaboration of this compound are exceptional targets for antibiotic development for several key reasons:
-
Essentiality: The peptidoglycan layer is indispensable for the survival of most bacteria.[6] Inhibition of its synthesis leads to cell lysis and death.[22]
-
Bacterial Specificity: The NAM-synthesis pathway and the Mur ligases are absent in humans, minimizing the potential for target-based toxicity and allowing for selective targeting of bacteria.[6][12]
-
Cytoplasmic Location: The enzymes MurA through MurF are located in the cytoplasm, making them accessible to small molecules that can penetrate the bacterial cell membrane.
The clinical success of fosfomycin (a MurA inhibitor) validates this pathway as a druggable target.[11] Current research focuses on discovering and developing new inhibitors for MurB and the Mur ligases (MurC-F) to overcome existing antibiotic resistance mechanisms and provide new therapeutic options.[3][11]
Conclusion
This compound is not merely a structural sugar; it is the central scaffold upon which the defining feature of the bacterial cell wall is built. The cytoplasmic enzymatic cascade that synthesizes UDP-NAM and attaches the pentapeptide is a highly coordinated and essential process. Each enzyme in this pathway represents a validated or potential target for antibacterial therapy. A thorough understanding of the biochemistry, kinetics, and experimental investigation of NAM's role in peptidoglycan synthesis is therefore fundamental to the ongoing effort to combat bacterial infections and develop the next generation of antibiotics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. The Potential of Mur Enzymes as Targets for Antimicrobial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Structural and functional features of enzymes of Mycobacterium tuberculosis peptidoglycan biosynthesis as targets for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Bacterial MurA assay kits [profoldin.com]
- 10. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Muramyl ligase - Wikipedia [en.wikipedia.org]
- 14. A novel assay of bacterial peptidoglycan synthesis for natural product screening [pubmed.ncbi.nlm.nih.gov]
- 15. The essential peptidoglycan glycosyltransferase MurG forms a complex with proteins involved in lateral envelope growth as well as with proteins involved in cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterisation of ATP-Dependent Mur Ligases Involved in the Biogenesis of Cell Wall Peptidoglycan in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mobitec.com [mobitec.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Penicillin - Wikipedia [en.wikipedia.org]
The Discovery of N-Acetylmuramic Acid: A Technical and Historical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acetylmuramic acid (NAM) is a cornerstone of bacterial cell wall structure, intrinsically linked to the efficacy of many life-saving antibiotics. Its discovery in the mid-20th century was a pivotal moment in microbiology, unveiling the unique chemical architecture of the bacterial envelope and providing a rational basis for the development of targeted antibacterial therapies. This in-depth guide explores the historical context of NAM's discovery, details the seminal experimental protocols that led to its isolation and characterization, and presents the foundational quantitative data that underpinned this critical breakthrough. The logical and experimental workflows of the pioneering scientists are visualized to provide a clear understanding of the scientific process that unraveled the secrets of this essential bacterial component.
Historical Context: Unraveling the Bacterial Armor
Prior to the 1950s, the precise chemical nature of the rigid layer encasing bacteria, now known as the cell wall, was a subject of speculation. Early theories proposed that it might be composed of familiar structural polymers like chitin or cellulose. However, a series of groundbreaking studies in the early 1950s began to dismantle this notion, revealing a unique and complex macromolecule.
Pioneering work by researchers like James T. Park and Jack L. Strominger on the mechanism of action of penicillin provided crucial clues. In 1952, Park's studies on Staphylococcus aureus treated with penicillin led to the accumulation of uridine nucleotide derivatives, one of which was a complex of uridine-5'-pyrophosphate linked to an amino sugar and several amino acids. This "Park's nucleotide" was later identified as a precursor to the cell wall, and its amino sugar component was a key piece of the puzzle.
It was within this exciting era of discovery that R. E. Strange and F. A. Dark, and later Strange and L. H. Kent, undertook the systematic analysis of bacterial cell wall components. Their work, culminating in the landmark 1959 publication, "The isolation, characterisation and chemical synthesis of muramic acid," definitively identified and characterized the novel amino sugar that would be named muramic acid, and later fully identified as this compound.
Key Experiments in the Discovery of this compound
The identification of this compound was not a single event but rather the culmination of meticulous experimentation involving bacterial culture, cell wall isolation, chemical hydrolysis, and analytical separation and characterization techniques.
Isolation of Bacterial Cell Walls
The initial step in characterizing the components of the bacterial cell wall was to isolate this structure from the rest of the cellular components. The early methods, though now refined, laid the groundwork for all subsequent studies.
Experimental Protocol: Isolation of Cell Walls from Corynebacterium diphtheriae (circa 1950s)
-
Bacterial Culture: Corynebacterium diphtheriae was cultured in a suitable liquid medium until a sufficient cell mass was obtained.
-
Cell Harvesting: The bacterial cells were harvested from the culture medium by centrifugation.
-
Mechanical Disruption: The harvested cells were subjected to mechanical disruption to break them open. A common method of the time was shaking with glass beads.
-
Differential Centrifugation: The disrupted cell suspension was then subjected to a series of differential centrifugations. This process separated the heavier cell wall fragments from the lighter cytoplasmic components.
-
Enzymatic Digestion: To further purify the cell walls, the crude preparation was treated with enzymes such as trypsin and pepsin to digest any remaining protein contaminants.
-
Washing and Lyophilization: The purified cell walls were then washed repeatedly with distilled water and finally lyophilized (freeze-dried) to obtain a stable, dry powder for chemical analysis.
Hydrolysis and Separation of Cell Wall Components
Once purified, the cell walls were broken down into their constituent chemical building blocks through acid hydrolysis. The resulting mixture of amino acids and amino sugars was then separated for individual analysis.
Experimental Protocol: Acid Hydrolysis and Paper Chromatography (circa 1950s)
-
Acid Hydrolysis: A weighed amount of dried cell wall material was hydrolyzed by heating in 6N hydrochloric acid (HCl) at 100°C for several hours. This process breaks the glycosidic and peptide bonds, releasing the individual monosaccharides and amino acids.
-
Removal of HCl: The excess HCl was removed from the hydrolysate by evaporation under reduced pressure.
-
Paper Chromatography: The resulting mixture of amino acids and amino sugars was separated using paper chromatography.
-
Stationary Phase: A sheet of Whatman No. 1 filter paper.
-
Mobile Phase: A solvent system, such as a mixture of n-butanol, acetic acid, and water, was allowed to travel up the paper by capillary action.
-
Application of Sample: A small spot of the hydrolysate was applied to the bottom of the paper.
-
Development: As the solvent front moved up the paper, the different components of the mixture separated based on their differential partitioning between the stationary (paper) and mobile (solvent) phases.
-
Visualization: The separated amino acids and amino sugars were visualized by spraying the dried chromatogram with a reagent such as ninhydrin, which reacts with primary amines to produce a colored spot.
-
Identification and Characterization of Muramic Acid
Through paper chromatography of bacterial cell wall hydrolysates, a previously unidentified ninhydrin-positive spot was consistently observed. This unknown substance was the key to the discovery.
Experimental Protocol: Characterization of Muramic Acid (Strange and Kent, 1959)
-
Preparative Paper Chromatography: To obtain a sufficient quantity of the unknown substance for further analysis, a larger amount of the cell wall hydrolysate was applied as a streak across a large sheet of filter paper and subjected to chromatography. The band corresponding to the unknown substance was then cut out, and the compound was eluted from the paper with water.
-
Colorimetric Analysis: The eluted substance was subjected to various colorimetric tests. A crucial observation was its reaction in the Elson-Morgan assay for hexosamines. This test involves heating the sample with acetylacetone in an alkaline solution, followed by the addition of Ehrlich's reagent (p-dimethylaminobenzaldehyde). While glucosamine gave a characteristic red color, the unknown substance produced a distinct color, suggesting it was a related but different compound.
-
Chemical Degradation and Analysis: To determine its structure, the isolated muramic acid was subjected to chemical degradation.
-
Alkaline Degradation: Treatment with alkali yielded lactate, which was identified by its reaction with lactate dehydrogenase. This indicated the presence of a lactic acid moiety.
-
Acid Hydrolysis: Stronger acid hydrolysis of muramic acid yielded glucosamine.
-
-
Synthesis of Muramic Acid: To confirm the proposed structure, Strange and Kent chemically synthesized 3-O-α-carboxyethyl-D-glucosamine. The properties of this synthetic compound were then compared to those of the natural muramic acid isolated from bacterial cell walls. The synthetic and natural products were found to be identical, confirming the structure of muramic acid.
-
Identification of the N-acetyl Group: Further analysis revealed that in its native state within the peptidoglycan, the amino group of muramic acid is acetylated, leading to the final identification of this compound.
Quantitative Data from Early Studies
The early studies on bacterial cell wall composition relied on quantitative methods that, while less sophisticated than modern techniques, provided the foundational data for understanding the relative abundance of its components.
Table 1: Approximate Molar Ratios of Key Components in the Cell Wall of Staphylococcus aureus (based on early studies)
| Component | Molar Ratio |
| N-acetylglucosamine | 1 |
| This compound | 1 |
| L-Alanine | 1 |
| D-Glutamic acid | 1 |
| L-Lysine | 1 |
| Glycine | 5 |
Note: These ratios were determined through a combination of quantitative paper chromatography and specific colorimetric assays for each component after hydrolysis of the cell wall.
Visualizing the Discovery and its Context
The following diagrams illustrate the logical and experimental workflows that were central to the discovery of this compound and its role in the bacterial cell wall.
Caption: Logical workflow of the discovery of Muramic Acid.
Caption: Simplified overview of peptidoglycan biosynthesis and the inhibitory action of penicillin.
Conclusion
The discovery of this compound was a landmark achievement in microbiology and biochemistry. It not only revealed the unique chemical composition of the bacterial cell wall but also provided a molecular target for the rational design of antibiotics. The meticulous experimental work of pioneers like Strange, Kent, Park, and Strominger laid the foundation for our current understanding of bacterial physiology and continues to inform the development of new strategies to combat bacterial infections. The historical context and the detailed experimental protocols outlined in this guide serve as a testament to the power of systematic scientific inquiry and provide a valuable resource for researchers dedicated to advancing the field of antimicrobial drug development.
Role of N-acetylmuramic acid in gram-positive vs gram-negative bacteria
An In-depth Technical Guide on the Core Role of N-acetylmuramic Acid in Gram-Positive vs. Gram-Negative Bacteria
Executive Summary
This compound (NAM) is a monosaccharide derivative that, alongside N-acetylglucosamine (NAG), forms the glycan backbone of peptidoglycan (PG), the essential structural component of the bacterial cell wall.[1][2] This macromolecule, also known as murein, provides mechanical strength, maintains cell shape, and protects against osmotic lysis.[3][4] The architecture and quantity of the NAM-containing PG layer represent the most fundamental distinction between gram-positive and gram-negative bacteria, profoundly influencing their physiology, pathogenicity, and susceptibility to antimicrobial agents. This guide provides a detailed examination of the differential roles of this compound, comparing its structural significance, biosynthesis, and interaction with host systems across these two major bacterial domains.
The Structural Cornerstone: NAM in Peptidoglycan Architecture
The fundamental unit of the peptidoglycan layer is a disaccharide-peptide monomer composed of N-acetylglucosamine (NAG) and this compound (NAM) linked via a β-(1,4) glycosidic bond.[1] The defining feature of NAM is the covalent attachment of a short oligopeptide chain (stem peptide) to its lactyl group.[2] These monomers are polymerized into long glycan strands by transglycosylase enzymes.[5] Subsequently, transpeptidase enzymes catalyze the formation of peptide cross-links between the stem peptides of adjacent glycan strands, creating a rigid, mesh-like sacculus around the cytoplasmic membrane.[1]
The primary structural divergence between gram-positive and gram-negative bacteria lies in the composition of this peptide stem and the nature of the cross-linking.
-
Gram-Positive Bacteria: The peptidoglycan layer is thick and highly cross-linked.[6][7] The third amino acid of the stem peptide is typically L-lysine. The cross-linking is often indirect, mediated by an interpeptide bridge. A classic example is Staphylococcus aureus, which utilizes a pentaglycine bridge to connect the L-lysine of one stem peptide to the D-alanine at the fourth position of a neighboring peptide.[6] Additionally, wall teichoic acids, which are anionic polymers, are covalently linked to the this compound residues, further reinforcing the cell wall.[6][8]
-
Gram-Negative Bacteria: The peptidoglycan layer is significantly thinner and located within the periplasmic space, sandwiched between the inner and outer membranes.[9][10] The third amino acid of the stem peptide is commonly meso-diaminopimelic acid (mDAP).[10] The cross-linking is typically direct, where a peptide bond forms directly between the mDAP of one stem peptide and the D-alanine of an adjacent one.[10] The outer membrane is anchored to the peptidoglycan via Braun's lipoprotein, which is covalently attached to the mDAP residue of the peptide stem.[10]
Caption: Differential cross-linking of peptidoglycan in Gram-positive and Gram-negative bacteria.
Data Presentation: Quantitative Comparison of Bacterial Cell Envelopes
The structural differences originating from the arrangement of NAM-containing peptidoglycan result in significant quantitative disparities in the cell envelopes of gram-positive and gram-negative bacteria.
| Feature | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference(s) |
| Peptidoglycan Layer Thickness | 20 to 80 nm | 2 to 8 nm | [1][8][11] |
| Number of Peptidoglycan Layers | Many layers (multilayered) | Few layers (often a monolayer) | [6][10] |
| Peptidoglycan (% of Cell Wall Dry Weight) | 40% to 90% | ~10% | [1] |
| Outer Membrane | Absent | Present | [6][9] |
| Teichoic & Lipoteichoic Acids | Present | Absent | [6][9][11] |
| Peptide Cross-linking | High degree, often with interpeptide bridges | Lower degree, typically direct | [6][10][12] |
Biosynthesis of the UDP-MurNAc-Pentapeptide Precursor
The synthesis of the essential peptidoglycan precursor, UDP-N-acetylmuramyl-pentapeptide, occurs in the cytoplasm and follows a highly conserved pathway in both gram-positive and gram-negative bacteria.[13][14] this compound is not sourced exogenously but is synthesized from a precursor of N-acetylglucosamine.
The key steps are:
-
UDP-GlcNAc Synthesis: Fructose-6-phosphate is converted through a series of enzymatic reactions (catalyzed by GlmS, GlmM, and the bifunctional GlmU) to yield UDP-N-acetylglucosamine (UDP-GlcNAc).[13]
-
UDP-MurNAc Synthesis: The first committed step towards peptidoglycan synthesis involves two enzymes. First, MurA transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-GlcNAc.[13] Subsequently, the product is reduced by the NADPH-dependent MurB enzyme to form UDP-N-acetylmuramic acid (UDP-MurNAc).[1][13] This step is the target of the antibiotic fosfomycin, which inhibits the MurA enzyme.[2]
-
Peptide Chain Addition: A series of ATP-dependent ligases (MurC, MurD, MurE, and MurF) sequentially add the amino acids to the UDP-MurNAc molecule, forming the UDP-MurNAc-pentapeptide, also known as Park's nucleotide.[14]
Caption: Cytoplasmic biosynthesis pathway of the UDP-MurNAc-pentapeptide precursor.
Role of NAM in Host Immune Recognition
Beyond its structural role, this compound is a critical molecular signature for the detection of bacteria by the host's innate immune system. During bacterial growth, division, or death, fragments of peptidoglycan are released.[15] These fragments, particularly those containing a NAM moiety, are recognized as Microbe-Associated Molecular Patterns (MAMPs).[16]
-
Muramyl Dipeptide (MDP): The smallest immunologically active PG fragment is muramyl dipeptide, which consists of this compound linked to L-alanyl-D-isoglutamine.
-
Pattern Recognition Receptors (PRRs): MDP and other NAM-containing fragments are recognized by intracellular PRRs, most notably NOD2 (Nucleotide-binding oligomerization domain-containing protein 2).[16]
-
Signaling Cascade: Upon binding of a NAM-containing ligand, NOD2 undergoes a conformational change, leading to the recruitment of signaling adaptors and the activation of downstream pathways, such as NF-κB and MAPK. This activation culminates in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, initiating a robust immune response.[16]
Caption: Simplified signaling pathway for innate immune recognition of NAM-containing peptidoglycan fragments.
Experimental Protocols: Muropeptide Analysis by HPLC
A cornerstone technique for analyzing peptidoglycan structure is the enzymatic digestion of purified sacculi followed by separation and quantification of the resulting muropeptides using High-Performance Liquid Chromatography (HPLC).[17][18] This method reveals the composition, modifications, and degree of cross-linking of the cell wall.
Detailed Methodology:
-
Bacterial Growth and Harvest: Cultivate bacteria to the desired growth phase (e.g., mid-logarithmic phase). Harvest cells by centrifugation at 4°C.
-
Sacculi Isolation:
-
Resuspend the cell pellet in ice-cold water and add dropwise to boiling 8% sodium dodecyl sulfate (SDS) solution with vigorous stirring.
-
Boil for 30 minutes to lyse cells and denature proteins.
-
Cool the suspension and collect the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., 100,000 x g for 60 minutes).
-
Wash the sacculi pellet repeatedly with sterile water to remove all traces of SDS.
-
-
Enzymatic Digestion:
-
Treat the purified sacculi with proteases (e.g., pronase or trypsin) to remove any covalently bound proteins like Braun's lipoprotein. Inactivate the protease by boiling.
-
Resuspend the sacculi in a suitable buffer (e.g., sodium phosphate buffer, pH 6.0).
-
Add a muramidase, such as mutanolysin or cellosyl, which cleaves the β-(1,4) glycosidic bond between this compound and N-acetylglucosamine.
-
Incubate at 37°C overnight to digest the peptidoglycan into soluble muropeptides.
-
-
Reduction and pH Adjustment:
-
Stop the digestion by boiling for 10 minutes.
-
Add sodium borohydride (NaBH₄) to the muropeptide solution to reduce the C1 carbon of the terminal MurNAc to its alcohol form, muramitol. This prevents the formation of anomers and ensures sharp, reproducible peaks in the chromatogram.
-
After incubation (e.g., 30 minutes at room temperature), adjust the pH to 2-3 with phosphoric acid to stop the reduction.
-
-
HPLC Analysis:
-
Filter the sample to remove any particulates.
-
Inject the muropeptide mixture onto a reverse-phase C18 HPLC column.
-
Elute the muropeptides using a gradient of a suitable buffer system (e.g., Buffer A: 0.1% trifluoroacetic acid in water; Buffer B: 0.1% trifluoroacetic acid in acetonitrile).
-
Monitor the elution profile at 205 nm. The resulting chromatogram will show a series of peaks corresponding to different muropeptide monomers, dimers, and trimers, which can be quantified and identified, often with subsequent mass spectrometry analysis.
-
Caption: Experimental workflow for the analysis of peptidoglycan muropeptides by HPLC.
Conclusion and Implications for Drug Development
This compound is far more than a simple structural sugar; it is the central node upon which the integrity, architecture, and immunological identity of the bacterial cell wall is built. The profound differences in the quantity, layering, and cross-linking of the NAM-containing peptidoglycan between gram-positive and gram-negative bacteria dictate their fundamental biology and their interactions with the environment and host organisms.
For drug development professionals, this distinction is critical. The thick, exposed peptidoglycan of gram-positive bacteria makes them more susceptible to cell wall-targeting antibiotics like β-lactams and glycopeptides.[7] In contrast, the protective outer membrane of gram-negative bacteria presents a formidable barrier, rendering many of these drugs ineffective.[9][19] A thorough understanding of the biosynthesis and structural role of this compound is therefore paramount for the development of novel antimicrobial strategies, including inhibitors of peptidoglycan synthesis, agents that disrupt the outer membrane, and therapies that modulate the host immune response to bacterial cell wall components.
References
- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. youtube.com [youtube.com]
- 5. pnas.org [pnas.org]
- 6. The Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gram-positive bacteria - Wikipedia [en.wikipedia.org]
- 8. VetBact [vetbact.org]
- 9. Gram Positive vs Gram Negative Bacteria Explained | Technology Networks [technologynetworks.com]
- 10. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gram-Positive vs. Gram-Negative Cell Walls Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Peptidoglycan Fragment Release | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rootbiome.tamu.edu [rootbiome.tamu.edu]
- 18. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 19. buzzrx.com [buzzrx.com]
N-acetylmuramic Acid: A Cornerstone of Bacterial Pathogenesis and a Target for Therapeutic Innovation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylmuramic acid (NAM) is a monosaccharide derivative that serves as a critical and unique structural element of the bacterial cell wall. As a core component of peptidoglycan (PGN), it is indispensable for bacterial viability, providing structural integrity and resistance to osmotic stress. Beyond its structural role, NAM and its derivatives are pivotal in bacterial pathogenesis. Fragments of PGN containing NAM, such as muramyl dipeptide (MDP), function as potent microbe-associated molecular patterns (MAMPs) that are recognized by the host's innate immune system. This recognition, primarily mediated by the intracellular receptor NOD2, triggers complex signaling cascades that initiate inflammatory and antimicrobial responses. This technical guide provides an in-depth exploration of NAM's role in bacterial physiology and pathogenesis, detailing its biosynthesis, its function as an immune modulator, and strategies bacteria employ to evade detection. Furthermore, it presents quantitative data, detailed experimental protocols for its study, and highlights its significance as a prime target for the development of novel antimicrobial agents.
The Role of this compound in Bacterial Cell Wall Structure
The bacterial cell wall is a remarkable macromolecular structure essential for maintaining cell shape and protecting against osmotic lysis. The primary component of the cell wall in most bacteria is peptidoglycan (PGN), also known as murein. PGN is a massive polymer composed of long glycan chains cross-linked by short peptides.[1]
The glycan backbone consists of alternating β-(1,4) linked residues of N-acetylglucosamine (NAG) and this compound (NAM).[2] The defining feature of NAM is the covalent attachment of a D-lactyl ether group to the C3 hydroxyl of N-acetylglucosamine. This lactyl moiety serves as the attachment point for a short peptide stem, typically comprising three to five amino acids with alternating L- and D-configurations.[2] These peptide stems are then cross-linked to peptides on adjacent glycan strands, creating a robust, mesh-like sacculus that encases the bacterium.[1] The thickness of this PGN layer is a key differentiator between Gram-positive bacteria (possessing a thick, multilayered wall) and Gram-negative bacteria (having a thin layer within the periplasmic space).[1][2]
Figure 1: Schematic of Peptidoglycan Structure.
This compound Biosynthesis Pathway
The biosynthesis of PGN is a complex, multi-stage process that is a prime target for many antibiotics. The synthesis of the NAM-pentapeptide precursor occurs in the cytoplasm and is subsequently transported across the cell membrane for polymerization.
-
Synthesis of UDP-NAM: The pathway begins with the conversion of UDP-N-acetylglucosamine (UDP-NAG) to UDP-N-acetylmuramic acid (UDP-NAM). This two-step process is catalyzed by the enzymes MurA and MurB. MurA transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-NAG, and MurB subsequently reduces the product to form UDP-NAM. The antibiotic fosfomycin specifically inhibits the MurA enzyme.[3]
-
Addition of the Peptide Stem: A series of ATP-dependent ligases (MurC, MurD, MurE, and MurF) sequentially add amino acids to the lactyl moiety of UDP-NAM, forming the UDP-NAM-pentapeptide, also known as Park's nucleotide.
-
Membrane Translocation: The UDP-NAM-pentapeptide is transferred to a lipid carrier, undecaprenyl phosphate (C55-P), at the cytoplasmic membrane by the enzyme MraY, forming Lipid I. Subsequently, MurG adds a NAG residue to create Lipid II.
-
Polymerization: The Lipid II precursor is flipped across the cytoplasmic membrane into the periplasm (or cell exterior in Gram-positives). Transglycosylases then polymerize the disaccharide-pentapeptide units into long glycan chains.
-
Cross-linking: Finally, transpeptidases (also known as penicillin-binding proteins, PBPs) catalyze the formation of peptide cross-links between adjacent glycan strands, solidifying the PGN mesh. β-lactam antibiotics , such as penicillin, inhibit this crucial final step.[4]
Figure 2: Key Stages of Peptidoglycan Biosynthesis and Antibiotic Targets.
NAM in Bacterial Pathogenesis: Recognition by the Host
During bacterial growth, division, and death, or upon phagocytic degradation by host cells, fragments of PGN are released. These fragments, particularly those containing NAM, are recognized as potent danger signals by the host's innate immune system.
Muramyl Dipeptide (MDP) as a Key PAMP
The minimal PGN motif that can trigger a robust immune response is N-acetylmuramyl-L-alanyl-D-isoglutamine , commonly known as muramyl dipeptide (MDP).[5][6] MDP is a component of the PGN of nearly all bacteria and thus serves as a general indicator of bacterial presence.[5]
NOD2: The Intracellular Sensor for MDP
MDP is primarily recognized by the intracellular pattern recognition receptor (PRR) Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) .[5][7] NOD2 is expressed in the cytoplasm of various immune cells, including macrophages and dendritic cells, as well as intestinal epithelial cells.[6] Upon binding MDP, NOD2 undergoes a conformational change, leading to its oligomerization and the initiation of a downstream signaling cascade.[6]
The NOD2 signaling pathway is central to the innate immune response to bacterial infection:
-
MDP Recognition: MDP enters the host cell cytoplasm and binds to the leucine-rich repeat (LRR) domain of NOD2.[6]
-
RIPK2 Recruitment: Activated NOD2 recruits the serine/threonine kinase RIPK2 (also known as RICK) through homotypic CARD-CARD interactions.[8]
-
Ubiquitination and Signalosome Formation: RIPK2 is polyubiquitinated, which serves as a scaffold for the assembly of a larger signaling complex, or "signalosome."
-
TAK1 Activation: The signalosome recruits and activates the TAK1 kinase complex.
-
NF-κB and MAPK Activation: Activated TAK1 phosphorylates the IKK complex, leading to the degradation of IκB and the nuclear translocation of the transcription factor NF-κB . Simultaneously, TAK1 activates the MAPK pathways (JNK, p38).[8][9]
-
Pro-inflammatory Response: The activation of NF-κB and MAPKs results in the transcription and secretion of a wide range of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and antimicrobial peptides, orchestrating the innate immune response to clear the infection.[6]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Peptidoglycan Structure Analysis: A Comprehensive Insight for Researchers | MolecularCloud [molecularcloud.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
An In-depth Technical Guide to the Enzymatic Synthesis of UDP-N-acetylmuramic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cytoplasmic pathway for the biosynthesis of UDP-N-acetylmuramic acid (UDP-MurNAc) and its subsequent conversion to the peptidoglycan precursor, UDP-MurNAc-pentapeptide. Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.[1][2][3] The enzymes involved in its synthesis, particularly the Mur ligase family, are conserved across bacteria and absent in mammals, making them prime targets for the development of novel antibacterial agents.[4][5]
The Cytoplasmic Pathway of Peptidoglycan Precursor Synthesis
The synthesis of the UDP-MurNAc-pentapeptide precursor begins in the cytoplasm and involves a series of six key enzymes, designated MurA through MurF.[1][6] This process starts with UDP-N-acetylglucosamine (UDP-GlcNAc) and sequentially adds components to build the final monomer unit before it is transported to the cell membrane.[1][7]
The initial and committed step is the conversion of UDP-GlcNAc to UDP-MurNAc, catalyzed by the enzymes MurA and MurB.[1] Following this, the Mur ligases (MurC, MurD, MurE, and MurF) catalyze the stepwise, ATP-dependent addition of specific amino acids to the UDP-MurNAc molecule, forming the pentapeptide side chain.[8][9][10]
Figure 1: Cytoplasmic pathway of peptidoglycan precursor synthesis.
Key Enzymes and Their Mechanisms
The cytoplasmic synthesis of the peptidoglycan precursor is catalyzed by six essential Mur enzymes.
2.1 MurA (UDP-N-acetylglucosamine enolpyruvyl transferase)
-
Function: MurA catalyzes the first committed step in peptidoglycan biosynthesis.[5][6] It transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).[11][12]
-
Reaction: UDP-GlcNAc + PEP → UDP-GlcNAc-enolpyruvate + Pi.[11]
-
Mechanism: The reaction proceeds via an addition-elimination mechanism, involving the formation of a tetrahedral intermediate.[11][13] The binding of UDP-GlcNAc induces a conformational change, closing the active site and making the enzyme catalytically competent.[5]
-
Inhibition: MurA is the target of the antibiotic fosfomycin, which covalently modifies a cysteine residue in the active site.[14][15]
2.2 MurB (UDP-N-acetylglucosamine-enolpyruvate reductase)
-
Function: MurB catalyzes the reduction of the enolpyruvyl group of UDP-GlcNAc-enolpyruvate to a D-lactyl group, forming UDP-N-acetylmuramic acid (UDP-MurNAc).[1][16]
-
Reaction: UDP-GlcNAc-enolpyruvate + NADPH + H⁺ → UDP-MurNAc + NADP⁺.[17]
-
Mechanism: The reaction is a stereospecific reduction that requires NADPH as a cofactor.[17]
2.3 MurC (UDP-MurNAc:L-alanine ligase)
-
Function: MurC is the first of the four Mur ligases. It catalyzes the ATP-dependent addition of L-alanine to the carboxyl group of UDP-MurNAc.[10][18] This initiates the formation of the peptide stem.[18]
-
Reaction: UDP-MurNAc + L-Alanine + ATP → UDP-MurNAc-L-alanine + ADP + Pi.[19]
-
Mechanism: Like other Mur ligases, MurC follows an ordered kinetic mechanism where ATP binds first, followed by UDP-MurNAc, and finally L-alanine.[9][19] The reaction involves the formation of an acyl-phosphate intermediate.[20]
2.4 MurD (UDP-MurNAc-L-alanine:D-glutamate ligase)
-
Function: MurD adds D-glutamic acid to the C-terminus of UDP-MurNAc-L-alanine.[9][20]
-
Reaction: UDP-MurNAc-L-alanine + D-Glutamate + ATP → UDP-MurNAc-L-alanyl-D-glutamate + ADP + Pi.[21]
-
Mechanism: The reaction mechanism involves the formation of an acyl-phosphate and a tetrahedral intermediate.[20][22] The enzyme undergoes significant conformational changes, transitioning between open and closed states upon substrate binding.[9][21]
2.5 MurE (UDP-MurNAc-L-alanyl-D-glutamate:meso-diaminopimelate ligase)
-
Function: MurE incorporates the third amino acid, typically meso-diaminopimelic acid (m-DAP) in most Gram-negative bacteria and many Gram-positive bacteria, or L-lysine in others.[8][10]
-
Reaction: UDP-MurNAc-dipeptide + m-DAP + ATP → UDP-MurNAc-tripeptide + ADP + Pi.[8]
2.6 MurF (UDP-MurNAc-tripeptide:D-alanyl-D-alanine ligase)
-
Function: MurF is the final cytoplasmic enzyme in the pathway, adding the pre-formed dipeptide D-alanyl-D-alanine to the UDP-MurNAc-tripeptide.[1][9]
-
Reaction: UDP-MurNAc-tripeptide + D-Ala-D-Ala + ATP → UDP-MurNAc-pentapeptide + ADP + Pi.[6]
Quantitative Kinetic Data
The study of enzyme kinetics is crucial for understanding the catalytic mechanism and for designing effective inhibitors.[23][24] The following table summarizes available kinetic parameters for some of the Mur enzymes.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Kd (µM) | Reference |
| MurA | S. pneumoniae (MurA1) | UDP-GlcNAc | 24 ± 4 | 15 ± 1 | - | [15] |
| PEP | 11 ± 2 | - | [15] | |||
| MurA | S. pneumoniae (MurA2) | UDP-GlcNAc | 27 ± 5 | 11 ± 1 | - | [15] |
| PEP | 17 ± 3 | - | [15] | |||
| MurA | E. coli | UDP-MurNAc (Inhibitor) | - | - | 0.94 ± 0.04 | [25] |
| MurD | E. coli | UDP-MurNAc-L-Ala | 130 | - | - | [20] |
| D-Glu | 230 | - | - | [20] | ||
| ATP | 120 | - | - | [20] |
Experimental Protocols
Detailed experimental procedures are essential for studying the Mur pathway enzymes and screening for inhibitors.
4.1 Protocol: Enzymatic Synthesis and HPLC Purification of UDP-MurNAc This protocol is adapted from a method for producing UDP-MurNAc using purified MurZ (an isozyme of MurA) and MurB from Escherichia coli.[26][27]
-
Reagents:
-
Purified, polyhistidine-tagged MurZ and MurB enzymes.
-
UDP-GlcNAc
-
Phosphoenolpyruvate (PEP)
-
NADPH
-
Reaction Buffer (e.g., Tris-HCl, pH 8.0)
-
HPLC system with an anion-exchange column.
-
Mobile Phase: Ammonium bicarbonate gradient.
-
-
Methodology:
-
MurZ Reaction: Set up a reaction mixture containing UDP-GlcNAc, an excess of PEP, and MurZ enzyme in the reaction buffer. Incubate at 37°C to produce UDP-GlcNAc-enolpyruvate.
-
MurB Reaction: To the same reaction mixture, add NADPH and the MurB enzyme. Continue incubation at 37°C to reduce the intermediate to UDP-MurNAc.
-
Reaction Quenching: Stop the reaction by boiling or acid precipitation. Centrifuge to remove precipitated proteins.
-
HPLC Purification: Filter the supernatant and inject it onto a pre-equilibrated anion-exchange HPLC column.
-
Gradient Elution: Elute the products using a linear gradient of ammonium bicarbonate. Monitor the absorbance at 262 nm.
-
Fraction Collection & Analysis: Collect fractions corresponding to the UDP-MurNAc peak. Confirm the identity and purity of the product using mass spectrometry.[26][27]
-
4.2 Protocol: MurA Activity Assay (Phosphate Detection) This assay measures MurA activity by quantifying the inorganic phosphate (Pi) released during the reaction.[28]
-
Reagents:
-
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing Assay Buffer, UDP-GlcNAc, and the MurA enzyme.
-
Initiation: Start the reaction by adding PEP to each well. For a negative control, use a reaction mixture without the enzyme or substrate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) within the linear range of the reaction.[28]
-
Detection: Stop the reaction and measure the generated phosphate by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~650 nm) using a microplate reader.[28]
-
Data Analysis: Calculate the amount of phosphate released by comparing the absorbance to a standard curve prepared with known phosphate concentrations.
-
4.3 Protocol: MurA Inhibition Assay This protocol is used to screen for and characterize inhibitors of the MurA enzyme.
-
Reagents:
-
Same as the MurA Activity Assay.
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
-
Methodology:
-
Pre-incubation: In a 96-well plate, add the MurA enzyme, Assay Buffer, and the test compound at various concentrations. In some cases, pre-incubation with the substrate UDP-GlcNAc is performed to promote the closed conformation of the enzyme.[5][29] Incubate this mixture for a set time (e.g., 30 minutes) at 37°C.[29]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate PEP.
-
Incubation, Detection, and Measurement: Follow steps 3-5 from the MurA Activity Assay protocol.
-
Data Analysis: Determine the percent inhibition for each compound concentration relative to a control reaction (with DMSO but no inhibitor). Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Experimental and Logical Workflows
Drug discovery efforts targeting the Mur pathway often involve high-throughput screening (HTS) to identify initial hit compounds, followed by further characterization and optimization.
Figure 2: High-throughput screening workflow for Mur enzyme inhibitors.
Conclusion
The enzymatic synthesis of UDP-N-acetylmuramic acid and the subsequent formation of the pentapeptide precursor are fundamental, highly conserved processes in bacteria. The enzymes of the Mur pathway (MurA-F) represent validated and attractive targets for the discovery of new antibiotics. This guide has detailed the biochemical transformations, provided key quantitative data, and outlined essential experimental protocols to aid researchers in this critical field. A thorough understanding of these enzymatic steps is paramount for developing novel therapeutic strategies to combat the growing threat of antibiotic resistance.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 3. 肽聚糖的结构、生物合成和功能 [sigmaaldrich.com]
- 4. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of peptidoglycan | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Crystallographic Study of Peptidoglycan Biosynthesis Enzyme MurD: Domain Movement Revisited | PLOS One [journals.plos.org]
- 10. The MurC Ligase Essential for Peptidoglycan Biosynthesis Is Regulated by the Serine/Threonine Protein Kinase PknA in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Two Active Forms of UDP-N-Acetylglucosamine Enolpyruvyl Transferase in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Crystal Structures of Active Fully Assembled Substrate- and Product-Bound Complexes of UDP-N-Acetylmuramic Acid:l-Alanine Ligase (MurC) from Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MurD enzymes: some recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Crystallographic Study of Peptidoglycan Biosynthesis Enzyme MurD: Domain Movement Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 24. biochem.du.ac.in [biochem.du.ac.in]
- 25. UDP-N-acetylmuramic acid (UDP-MurNAc) is a potent inhibitor of MurA (enolpyruvyl-UDP-GlcNAc synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor UDP-N-acetylmuramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. mobitec.com [mobitec.com]
- 29. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of N-acetylmuramic Acid in Innate Immune Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylmuramic acid (NAM) is a monosaccharide exclusive to bacterial peptidoglycan (PGN), a vital component of the bacterial cell wall.[1][2] Its unique presence in bacteria makes it a quintessential Pathogen-Associated Molecular Pattern (PAMP), readily detected by the host's innate immune system.[3] This recognition is paramount for initiating a swift and robust inflammatory response to combat bacterial infections. This technical guide provides an in-depth exploration of the mechanisms by which the innate immune system recognizes NAM, the subsequent signaling cascades, and the key experimental methodologies employed to investigate these processes.
This compound: A Key Bacterial Signature
This compound is a fundamental building block of PGN, the rigid macromolecule that encases bacteria, providing structural integrity and protection against osmotic stress.[2][4] The PGN backbone is composed of alternating units of N-acetylglucosamine (NAG) and NAM, cross-linked by short peptide stems attached to the lactyl group of NAM.[4][5] This intricate structure is not found in eukaryotic cells, making it an ideal target for innate immune surveillance.[2] The minimal immunologically active component of PGN is often considered to be muramyl dipeptide (MDP), which consists of N-acetylmuramyl-L-alanyl-D-isoglutamine.[6]
Recognition of this compound by Pattern Recognition Receptors
The innate immune system employs a class of germline-encoded receptors known as Pattern Recognition Receptors (PRRs) to detect PAMPs like NAM.[7] Several families of PRRs are involved in PGN recognition, including Toll-like receptors (TLRs) and NOD-like receptors (NLRs).[8]
NOD-like Receptors: The Primary Intracellular Sensors of NAM
The most prominent receptors for intracellular NAM-containing PGN fragments are the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, particularly NOD2.[9][10] NOD1 and NOD2 are cytosolic sensors that recognize specific motifs within the peptide stems of PGN.[9] While NOD1 primarily recognizes a motif prevalent in Gram-negative bacteria, NOD2 has a broader specificity, recognizing the muramyl dipeptide (MDP) present in nearly all bacteria.[9][11]
The interaction between MDP and NOD2 is a high-affinity binding event, crucial for initiating downstream signaling. The leucine-rich repeat (LRR) domain of NOD2 is the proposed site for this interaction.
Table 1: Binding Affinities of Muramyl Dipeptide (MDP) with NOD2
| Interacting Molecules | Method | Dissociation Constant (KD) | Reference |
| LRR domain of NOD2 and MDP | Surface Plasmon Resonance (SPR) | 212 ± 24 nM | |
| Full-length human NOD2 and MDP | Surface Plasmon Resonance (SPR) | 51 ± 18 nM | [2][7] |
| Full-length human NOD2 and MDP isomer | Surface Plasmon Resonance (SPR) | 150 ± 24 nM | [2][7] |
Downstream Signaling Pathways
Upon binding of a NAM-containing ligand like MDP, NOD2 undergoes a conformational change, leading to its self-oligomerization and the recruitment of the serine-threonine kinase RIPK2 (receptor-interacting protein kinase 2) via CARD-CARD interactions.[6] This interaction is a critical node in the signaling cascade.
The activation of RIPK2 triggers downstream signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6] These pathways culminate in the translocation of transcription factors to the nucleus and the subsequent expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides.[6]
References
- 1. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms involved in the regulation of cytokine production by muramyl dipeptide | MRC PPU [ppu.mrc.ac.uk]
- 3. bu.edu [bu.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. fortislife.com [fortislife.com]
- 8. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 9. MDP(Lysyl)GDP, a nontoxic muramyl dipeptide derivative, inhibits cytokine production by activated macrophages and protects mice from phorbol ester- and oxazolone-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biossusa.com [biossusa.com]
- 11. JCI - Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis [jci.org]
Methodological & Application
Application Note: Quantification of N-acetylmuramic Acid in Bacterial Samples using HPLC-MS
Abstract
This application note provides a detailed protocol for the quantification of N-acetylmuramic acid (NAM), a key component of bacterial peptidoglycan, in biological samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The described methodology is applicable to researchers in microbiology, infectious disease, and drug development for monitoring bacterial cell wall metabolism and the effects of antimicrobial agents. The protocol covers sample preparation from bacterial cultures, HPLC separation, and MS detection. Additionally, this document presents a summary of quantitative data and visual representations of the relevant biochemical pathways.
Introduction
This compound (NAM) is a monosaccharide derivative of N-acetylglucosamine and a critical component of the peptidoglycan layer in most bacterial cell walls.[1][2] The peptidoglycan sacculus provides structural integrity to the bacterial cell, protecting it from osmotic stress and maintaining its shape. The biosynthesis and degradation (turnover and recycling) of peptidoglycan are dynamic processes crucial for bacterial growth, division, and survival.[3] Consequently, the enzymes involved in NAM metabolism are prime targets for the development of novel antibiotics.
Accurate quantification of intracellular and extracellular NAM provides valuable insights into bacterial physiology, cell wall dynamics, and the mechanism of action of antibiotics that target peptidoglycan synthesis. HPLC-MS offers a sensitive and selective method for the determination of NAM in complex biological matrices. This application note details a robust protocol for NAM quantification, adapted from established methods for related compounds.[4]
Experimental Protocols
Sample Preparation from Bacterial Cultures
This protocol is adapted from the method for extracting this compound-6-phosphate (MurNAc-6P) from E. coli.[4]
1.1. Bacterial Cell Culture and Harvest:
-
Grow bacterial cultures (e.g., Escherichia coli) in a suitable medium (e.g., Luria-Bertani broth) to the desired growth phase (e.g., mid-logarithmic phase).[4]
-
Harvest the bacterial cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove media components.
1.2. Cell Lysis and Metabolite Extraction:
-
Resuspend the cell pellet in a known volume of a cold extraction solvent (e.g., 50:50 methanol:water).
-
Lyse the cells using a suitable method such as sonication on ice or bead beating. Ensure the sample remains cold to prevent degradation of metabolites.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
1.3. Protein Precipitation:
-
To the supernatant, add four volumes of ice-cold acetone to precipitate proteins.[4]
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
1.4. Sample Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the initial HPLC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-MS Analysis
The following HPLC-MS conditions are a starting point and may require optimization for specific instrumentation and applications.
2.1. HPLC Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.2. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 294.1 [M+H]⁺ |
| Product Ions (m/z) | To be determined empirically, but potential fragments include those from the loss of water, acetyl, and lactyl groups. |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Note: The exact MRM transitions for this compound should be optimized by infusing a standard solution and identifying the most stable and intense fragment ions.
Quantitative Data
The intracellular concentration of free this compound can vary depending on the bacterial species, growth phase, and environmental conditions. The table below provides a summary of peptidoglycan content in different bacteria, which correlates with the potential pool of NAM. Direct quantification of free NAM is less commonly reported.
| Bacterial Species | Gram Type | Peptidoglycan Content (% of dry weight) | Reference |
| Escherichia coli K12 | Gram-Negative | ~1.7% | [4] |
| Bacteroides thetaiotaomicron | Gram-Negative | >3.6% | [4] |
| Streptococcus salivarius ssp. thermophilus | Gram-Positive | ~8.2% (sum of amino sugars) | [5] |
| Lactobacillales order | Gram-Positive | 5.2 - 12.2% (hexosamines) | [5] |
A study on a Tannerella forsythia mutant lacking MurNAc kinase showed intracellular accumulation of MurNAc during the exponential growth phase, demonstrating the feasibility of measuring free NAM pools.[6]
Visualizations
Experimental Workflow
References
- 1. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Bacterial cell-wall recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | this compound (MurNAc) Auxotrophy of the Oral Pathogen Tannerella forsythia: Characterization of a MurNAc Kinase and Analysis of Its Role in Cell Wall Metabolism [frontiersin.org]
Probing Bacterial Cell Walls: Application Notes and Protocols for the Synthesis of N-acetylmuramic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
N-acetylmuramic acid (NAM) is a cornerstone of the bacterial cell wall, forming the glycan backbone of peptidoglycan (PG). This essential polymer provides structural integrity to bacteria, making its biosynthetic pathway a prime target for antibiotics.[1][2] The synthesis of NAM derivatives has opened new avenues for research, enabling the study of PG biosynthesis, recycling, and interactions with the host immune system.[1][3] These derivatives, often equipped with bioorthogonal handles, serve as chemical probes to visualize and investigate the intricate processes of the bacterial cell wall.[4][5]
This document provides detailed application notes and protocols for the synthesis and utilization of key NAM derivatives, offering researchers the tools to explore bacterial physiology and develop novel antibacterial strategies.
Application Notes
The primary application of synthetic NAM derivatives is as metabolic probes for labeling bacterial peptidoglycan. By introducing bioorthogonal functionalities, such as azides or alkynes, onto the NAM scaffold, researchers can visualize the incorporation of these analogs into the cell wall using click chemistry.[4] This allows for the spatiotemporal tracking of PG synthesis and remodeling.
Furthermore, these derivatives are instrumental in:
-
Studying Antibiotic Mechanisms: Understanding how antibiotics disrupt PG biosynthesis can be facilitated by tracking the incorporation of labeled NAM precursors.[1]
-
Investigating Host-Pathogen Interactions: Labeled bacteria can be used to study how the host immune system recognizes and responds to bacterial cell wall components.[1]
-
Screening for Novel Enzyme Inhibitors: Synthetic NAM analogs can be used as substrates in high-throughput screening assays to identify inhibitors of key enzymes in the PG biosynthesis pathway.
-
Elucidating PG Recycling Pathways: The fate of cell wall components during bacterial growth and division can be traced using labeled NAM derivatives.[3][6]
Synthetic Protocols
The following protocols outline the synthesis of key NAM derivatives that can be used as probes in various biological studies. The syntheses are designed to be scalable and modular, allowing for the introduction of different functionalities.[4][7]
Protocol 1: Synthesis of Peracetylated 2-Azido Glucosamine
This protocol describes a safe and robust method for the large-scale production of a key precursor for various NAM derivatives.[4][5]
Materials:
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Sulfuryl chloride
-
Sodium azide
-
Glucosamine
-
Acetic anhydride
-
Pyridine
Procedure:
-
Synthesis of Sulfuryl Diimidazole: Dissolve imidazole in anhydrous DCM under a nitrogen atmosphere and cool to 0°C. Slowly add sulfuryl chloride and allow the reaction to proceed for approximately 12 hours at room temperature. Filter the reaction mixture to obtain the sulfuryl diimidazole.[5]
-
Diazo Transfer: The synthesized sulfuryl diimidazole is used as a diazo-transfer reagent. React it with glucosamine in the presence of a base to introduce the azide group at the C2 position.
-
Peracetylation: Acetylate the hydroxyl groups of the azido-glucosamine derivative using acetic anhydride and pyridine to yield the peracetylated 2-azido glucosamine.[4] Purify the product by recrystallization from isopropanol.[5]
Protocol 2: Synthesis of 2-Azido and 2-Alkyne this compound
These derivatives are widely used for bioorthogonal labeling of peptidoglycan.[4]
Materials:
-
Peracetylated 2-azido glucosamine (from Protocol 1)
-
(S)-2-chloropropionic acid
-
Sodium hydride (NaH)
-
Anhydrous Dioxane
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
2-azidoacetic acid N-hydroxysuccinimide (NHS) ester or 4-pentynoic acid NHS ester
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous Methanol (MeOH)
Procedure:
-
Installation of the Lactyl Ether: React the protected 2-azido glucosamine with (S)-2-chloropropionic acid in the presence of sodium hydride in anhydrous dioxane to form the lactyl ether at the C3 position.[6]
-
Deprotection: Remove the protecting groups. The benzylidene group is removed under acidic conditions, and the acetyl groups are removed by Zemplén deacetylation using sodium methoxide in methanol.[8]
-
Hydrogenation: Reduce the azide group to an amine via hydrogenation using Pd/C as a catalyst. This yields 2-amino muramic acid.[4]
-
N-functionalization: React the 2-amino muramic acid with either 2-azidoacetic acid NHS ester or 4-pentynoic acid NHS ester in the presence of sodium carbonate in methanol to yield the final 2-azido or 2-alkyne NAM derivative, respectively.[4][9] Purify the final product using preparatory HPLC.[4]
Protocol 3: Synthesis of 3-Azido this compound Methyl Ester
This derivative allows for probing modifications at the lactyl moiety of NAM.[3]
Materials:
-
4,6-O-benzylidene protected N-acetylglucosamine methyl ester
-
(S)-2-chloropropionic acid methyl ester
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
Procedure:
-
Etherification: React the protected N-acetylglucosamine methyl ester with (S)-2-chloropropionic acid methyl ester in the presence of NaH in anhydrous DMF to introduce the lactyl ether.
-
Azide Installation: Introduce the azide at the 3-position of the lactyl moiety by reacting the intermediate with sodium azide in DMF at 70°C.[4]
-
Deprotection: Remove the benzylidene protecting group under acidic conditions to yield the 3-azido NAM methyl ester.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and application of NAM derivatives.
| Derivative | Precursor | Key Reagents | Typical Yield | Application Concentration | Reference |
| Peracetylated 2-Azido Glucosamine | Glucosamine | Imidazole, Sulfuryl chloride, NaN₃, Ac₂O | 63% (over 3 steps) | N/A | [4] |
| 2-Azido NAM | 2-Amino Muramic Acid | 2-azidoacetic acid NHS ester, Na₂CO₃ | 18% | 150 µM | [9] |
| 2-Alkyne NAM | 2-Amino Muramic Acid | 4-pentynoic acid, EDC-HCl | 26% | N/A | [9] |
| 3-Azido NAM Methyl Ester | Protected Glucosamine | NaN₃, DMF | Not Specified | N/A | [3][4] |
Signaling Pathways and Experimental Workflows
The synthesis and incorporation of NAM derivatives are central to the peptidoglycan biosynthesis pathway. The following diagrams illustrate the key steps involved.
Caption: Peptidoglycan biosynthesis and recycling pathway.[8]
The above diagram illustrates the major steps in bacterial peptidoglycan biosynthesis, starting from precursors in the cytoplasm to the final cross-linked polymer in the periplasm. Synthetic NAM derivatives can enter this pathway through the recycling enzymes AmgK and MurU.[3][8]
References
- 1. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - An efficient synthesis of 1,6-anhydro-N-acetylmuramic acid from N-acetylglucosamine [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20180298061A1 - Synthetic n-acetyl-muramic acid derivatives and uses thereof - Google Patents [patents.google.com]
- 9. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of N-acetylmuramic Acid in Environmental Samples
Introduction
N-acetylmuramic acid (NAM), an amino sugar, is an essential and exclusive component of peptidoglycan found in the cell walls of most bacteria.[1] Its presence in environmental samples serves as a specific and reliable biomarker for quantifying bacterial biomass.[2][3] Unlike other general biomass indicators (e.g., ATP, phospholipids), which are present in all living cells, NAM is unique to prokaryotes, allowing for a targeted assessment of the bacterial contribution to the total microbial community.[4] The quantification of NAM is critical in various fields, including microbial ecology, to understand community structure, and in drug development, to monitor microbial contamination and the efficacy of antibacterial agents.
Principle
The core principle behind NAM detection involves the liberation of NAM from the peptidoglycan structure through acid hydrolysis. Once freed, NAM can be purified, derivatized, and quantified using various analytical techniques. The concentration of NAM is then used to estimate the bacterial biomass in the original sample. Common analytical methods include Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and specificity, and High-Performance Liquid Chromatography (HPLC).[2][5][6]
Applications
-
Environmental Monitoring: Assessing bacterial biomass in soil, water, sediments, and air to study microbial ecology and biogeochemical cycles.[7][8]
-
Bioremediation: Monitoring the growth and activity of bacterial populations used in the degradation of pollutants.
-
Industrial Processes: Quality control in water treatment facilities and monitoring biofouling in industrial systems.
-
Drug Development: Evaluating the effectiveness of antibiotics that target bacterial cell wall synthesis.
Quantitative Data
The concentration of this compound can vary significantly depending on the environmental matrix and the microbial load. The following table summarizes representative concentrations found in various environmental samples.
| Environmental Matrix | Concentration Range (µg/g dry weight) | Analytical Method |
| Semitropical Estuarine Detritus | 100 - 700 | Colorimetric Analysis |
| Estuarine Muds | 34 | Colorimetric Analysis |
| Anaerobic Black Sea Sediments | 1.5 - 14.9 | Colorimetric Analysis |
| Marine Sediments | 0.186 (±0.04) µmol/g | Gas-Liquid Chromatography |
(Data sourced from King & White, 1977 and Findlay et al., 1983)[2][7]
Visualized Workflows and Concepts
The following diagrams illustrate the conceptual basis and a general experimental workflow for the detection of this compound.
Caption: Conceptual flow of this compound from bacterial cell walls into the environment.
Caption: A generalized workflow for the extraction and analysis of this compound.
Detailed Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a method for the determination of this compound in environmental samples, adapted from established gas chromatography-mass spectrometry procedures.[2][9]
1. Materials and Reagents
-
Hydrochloric acid (HCl), 6N
-
Methanol, HPLC grade
-
Pyridine
-
Acetic anhydride
-
Hydroxylamine hydrochloride
-
This compound standard
-
Internal standard (e.g., 2-amino-2-ethyl-1,3-propanediol)
-
Chloroform
-
Nitrogen gas, high purity
-
Cation exchange resin
-
Glassware: round-bottom flasks, reflux condenser, centrifuge tubes, vials
2. Sample Preparation and Extraction
-
Pre-treatment: Freeze-dry the environmental sample (e.g., soil, sediment) to a constant weight. Grind and sieve the sample to ensure homogeneity.
-
Lipid Extraction (Optional): To reduce interference, perform a preliminary extraction using a chloroform-methanol mixture.[2]
-
Acid Hydrolysis:
-
Transfer a known quantity (e.g., 1-5 g) of the dried sample residue to a round-bottom flask.
-
Add 25 mL of 6N HCl.
-
Add an internal standard to monitor recovery.[2]
-
Reflux the mixture for 4.5 hours at 105°C to hydrolyze the peptidoglycan and release NAM.[2][10]
-
After cooling, separate the acid from the residue. Wash the residue multiple times with distilled water and combine the washes with the acid.
-
Dry the combined solution using a rotary evaporator under vacuum to remove the HCl.[2]
-
3. Purification
-
Neutralization and Removal of Humic Acids: Re-dissolve the dried residue in water. Neutralize the acid hydrolysate. This step will precipitate humic acids, which can be removed by centrifugation.[3]
-
Cation Exchange Chromatography:
-
Further purify the supernatant using a cation exchange column to isolate amino sugars, including NAM, from other interfering compounds.[2]
-
Elute the amino sugars and collect the relevant fractions.
-
Dry the purified fractions under a stream of nitrogen.
-
4. Derivatization for GC-MS Analysis
To make NAM volatile for gas chromatography, it must be derivatized.
-
Suspend the dried, purified sample in 0.5 mL of 0.22 M hydroxylamine hydrochloride in pyridine.
-
Heat the solution for 2 hours at 60°C.[2]
-
After cooling, remove the pyridine under a stream of nitrogen.
-
Add 0.2 mL of pyridine and 0.2 mL of acetic anhydride and heat at 40°C for 2 hours.[2]
-
After cooling, add 2 mL of chloroform followed by 2 mL of 20% aqueous tartaric acid to remove the pyridine from the organic phase.[2]
-
Vortex and centrifuge. The bottom chloroform layer containing the derivatized NAM is collected for analysis.
5. GC-MS Analysis
-
Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-1) and a mass spectrometer.[2]
-
Injection: Inject a small volume (e.g., 1-2 µL) of the final chloroform extract into the GC.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 150°C, ramp up to 280°C.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Scan a mass range appropriate for the derivatized NAM.
-
For higher sensitivity and specificity, use Selected Ion Monitoring (SIM) to target characteristic ions of the NAM derivative.
-
6. Data Analysis and Quantification
-
Identify the NAM derivative peak in the chromatogram based on its retention time, which should match that of a derivatized NAM standard.
-
Confirm the identity of the peak by comparing its mass spectrum with the standard.
-
Quantify the amount of NAM by integrating the peak area and comparing it against a calibration curve generated from known concentrations of the NAM standard.
-
Correct the final concentration for recovery using the internal standard. The resulting NAM concentration can be used to calculate the bacterial biomass in the original environmental sample.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. davidcwhite.org [davidcwhite.org]
- 5. researchgate.net [researchgate.net]
- 6. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry [mdpi.com]
- 7. Muramic acid as a measure of microbial biomass in estuarine and marine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muramic acid as a measure of microbial biomass in estuarine and marine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. davidcwhite.org [davidcwhite.org]
- 10. davidcwhite.org [davidcwhite.org]
Application Notes and Protocols for Studying Cell Wall Dynamics Using N-acetylmuramic Acid Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bacterial cell wall is a vital extracellular layer that provides structural integrity, dictates cell shape, and protects against osmotic lysis and environmental stresses.[1] Composed primarily of peptidoglycan (PG), a massive polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides, the cell wall is a dynamic structure that undergoes constant remodeling during growth and division.[2][3] The enzymes responsible for PG biosynthesis are the targets of many clinically important antibiotics, such as penicillin and vancomycin.[1] Consequently, methods to study PG dynamics are crucial for understanding bacterial physiology and for the development of new antimicrobial agents.
This application note describes the use of this compound (NAM) analogues bearing bioorthogonal functional groups to probe the dynamics of PG synthesis and remodeling. These chemical reporters are metabolically incorporated into the PG backbone, allowing for subsequent visualization and analysis through highly specific chemical ligation reactions.[4][5] This strategy offers unprecedented spatial and temporal resolution for studying cell wall dynamics in a variety of bacterial species.[6]
Principle of the Method
The metabolic labeling strategy leverages the bacterial cell wall recycling pathway to incorporate synthetic NAM analogues into nascent PG.[7][8] Many bacteria can salvage NAM from the environment or from the turnover of their own cell wall. This salvaged NAM is converted into the key PG precursor, UDP-NAM, by the sequential action of the anomeric kinase AmgK and the NAM α-1 phosphate uridylyl transferase MurU.[2][7]
The key to this method is the promiscuity of these recycling enzymes, which tolerate modifications on the N-acetyl group of NAM.[7][9] By synthesizing NAM analogues with bioorthogonal handles, such as azides or alkynes, these probes can be "fed" to bacteria. Once inside the cell, the NAM analogue is processed by AmgK and MurU to form the corresponding UDP-NAM-analogue.[10] This modified precursor is then utilized by the native PG biosynthesis machinery (MurC-F, MraY, MurG) and incorporated into the growing PG sacculus by transglycosylases and transpeptidases.[2]
The incorporated bioorthogonal handle can then be detected with high specificity and efficiency using "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4] This reaction covalently attaches a fluorescent probe or other reporter molecule to the modified PG, enabling visualization by fluorescence microscopy or other analytical methods.[5]
Applications
The ability to specifically label nascent peptidoglycan has a wide range of applications in microbiology and drug development:
-
Visualization of PG Synthesis: Track the sites of new cell wall insertion during bacterial growth and division with high spatial resolution, including super-resolution microscopy.[4][5]
-
Studying Cell Division and Morphology: Elucidate the mechanisms that govern the placement of the division septum and the establishment of complex cellular morphologies.
-
Host-Pathogen Interactions: Monitor the fate of the bacterial cell wall during infection, including its breakdown and processing by immune cells like macrophages.[1][4]
-
Antibiotic Mechanism of Action: Assess how antibiotics that target cell wall biosynthesis affect the sites and rates of PG incorporation.
-
Screening for Novel Antibiotics: Develop high-throughput screens to identify new compounds that inhibit PG synthesis or remodeling.[1]
-
Probing PG Remodeling: In conjunction with other labeling methods, dissect the complex interplay between PG synthesis and degradation (turnover).[2]
Visualization of Key Pathways and Workflows
Peptidoglycan Biosynthesis and Analogue Incorporation
The diagram below illustrates the canonical peptidoglycan (PG) biosynthesis pathway alongside the cell wall recycling pathway. The recycling pathway provides the route for incorporating functionalized this compound (NAM) analogues into the PG structure.
Caption: PG Biosynthesis and NAM Analogue Incorporation Pathway.
Experimental Workflow
This workflow outlines the key steps from bacterial culture preparation to final imaging analysis for studying cell wall dynamics with NAM analogues.
Caption: Experimental Workflow for Metabolic Labeling and Detection.
Quantitative Data
The efficiency of NAM analogue incorporation can be influenced by the specific analogue structure and the bacterial species. The following table summarizes key quantitative data from literature.
| Parameter | Value | Organism | Comments | Reference |
| Enzyme Kinetics (AmgK) | The bacterial cell wall recycling enzyme AmgK shows permissiveness to modifications on NAM. | [7] | ||
| Km for NAM | 0.20 ± 0.05 mM | Tannerella forsythia | Kinetic parameter for the natural substrate. | [7] |
| kcat for NAM | 0.58 ± 0.04 s-1 | Tannerella forsythia | Catalytic rate for the natural substrate. | [7] |
| Km for NAM-lactic acid mod | 0.20 ± 0.05 mM | Tannerella forsythia | Shows similar binding affinity to the natural substrate. | [7] |
| kcat for NAM-lactic acid mod | 0.50 ± 0.03 s-1 | Tannerella forsythia | Shows similar catalytic efficiency to the natural substrate. | [7] |
| Analogue Incorporation | Incorporation levels can be significant, replacing a substantial fraction of native D-Ala. | [6] | ||
| azDala replacement of D-Ala | ~50% | E. coli | Determined by HPLC and mass spectrometry analysis of digested peptidoglycan. | [6] |
| Synthesis Yield | A modular chemical synthesis allows for the production of NAM derivatives. | [4] | ||
| Overall Yield (Azido-NAM) | 18.5% from Glucosamine HCl | N/A | Multi-step synthesis to produce bioorthogonal NAM derivatives. | [4] |
Experimental Protocols
Caution: Handle all chemicals with appropriate safety precautions, including wearing personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Copper catalysts and some organic solvents are toxic.
Protocol 1: Synthesis of 2-Azido this compound (Azido-NAM)
This protocol is a conceptual summary based on published methods for creating NAM analogues.[2][7] The synthesis begins from 2-amino muramic acid, which can be derived from glucosamine.
-
Preparation of NHS-activated azidoacetate: Synthesize 2,5-dioxopyrrolidin-1-yl 2-azidoacetate (NHS-azidoacetate) as previously described in the literature.[2]
-
Reaction Setup: In a round-bottom flask, dissolve sodium carbonate (Na₂CO₃, ~6.7 eq) in anhydrous methanol under a nitrogen atmosphere.
-
Addition of Starting Material: Add 2-amino muramic acid (~1.0 eq) to the flask.
-
Amide Coupling: Divide the NHS-azidoacetate (~2.7 eq) into five equal portions. Add one portion to the reaction flask every 15 minutes with stirring. This portion-wise addition helps to ensure the reaction occurs selectively at the amine group.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as 25% Methanol/Ethyl Acetate and by LC/MS to confirm the formation of the desired product.[2]
-
Purification: Once the reaction is complete, purify the crude product using appropriate chromatographic techniques (e.g., silica gel chromatography or HPLC) to obtain pure 2-Azido NAM.
Protocol 2: Metabolic Labeling of E. coli with Azido-NAM
This protocol describes the labeling of a Gram-negative bacterium. For Gram-positive bacteria, permeabilization steps and incubation times may need optimization.[7]
-
Bacterial Strain: Use an E. coli strain engineered for efficient uptake and incorporation, such as E. coli QKU, which is a MurQ knockout containing the recycling enzymes AmgK and MurU.[7]
-
Culture Growth: Grow the bacterial culture in a suitable medium (e.g., LB broth) at 37°C with shaking to an optical density (OD₆₀₀) of 0.4-0.6 (mid-logarithmic phase).
-
Antibiotic Pre-treatment (Optional): To enhance incorporation through the recycling pathway, cells can be pre-treated with an inhibitor of de novo PG synthesis, such as fosfomycin (e.g., 40 µg/mL), for a short period before adding the analogue.[7]
-
Labeling: Add the Azido-NAM analogue to the culture to a final concentration of 1-5 mM.
-
Incubation: Incubate the cells for a period equivalent to one to two doubling times (e.g., 30-60 minutes for E. coli) at 37°C with shaking.[7]
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with 1x Phosphate Buffered Saline (PBS) to remove unincorporated analogue.
-
Fixation: Resuspend the cell pellet in 1 mL of PBS containing 4% paraformaldehyde (PFA) and incubate for 20 minutes at room temperature to fix the cells.
-
Permeabilization: Wash the fixed cells once with PBS. Resuspend in PBS containing 0.5% Triton X-100 and incubate for 10 minutes to permeabilize the cell membranes, allowing entry of the click chemistry reagents.
Protocol 3: Fluorescent Detection via CuAAC (Click Chemistry)
This protocol attaches a fluorescent probe to the azide-modified peptidoglycan.
-
Prepare Click-&-Go® Reaction Cocktail (Fresh):
-
PBS (to final volume of 500 µL)
-
Fluorescent Alkyne Probe (e.g., DBCO-Alexa Fluor 488, final concentration 2-10 µM)
-
Copper (II) Sulfate (CuSO₄, final concentration 1 mM)
-
Reducing Agent (e.g., Sodium Ascorbate, final concentration 5 mM, add last)
-
Note: Pre-made click chemistry kits are commercially available and recommended for convenience and consistency.
-
-
Cell Preparation: After permeabilization (Protocol 2, Step 9), wash the cells twice with PBS and resuspend the pellet in 500 µL of PBS.
-
Click Reaction: Add the freshly prepared click reaction cocktail to the cell suspension.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Washing: After incubation, pellet the cells by centrifugation. Wash the pellet three times with PBS to remove excess reagents.
-
Microscopy Preparation: Resuspend the final cell pellet in a small volume of PBS or mounting medium. Mount a small aliquot (e.g., 5 µL) on a microscope slide or a suitable imaging dish.
-
Imaging: Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. Acquire images for subsequent analysis.
References
- 1. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
- 2. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic labelling of the carbohydrate core in bacterial peptidoglycan and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fluorescent Labeling of N-acetylmuramic acid in Live Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall, a structure essential for survival and a primary target for antibiotics, is a complex polymer of peptidoglycan (PG). Peptidoglycan consists of glycan strands of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) cross-linked by short peptides.[1][2][3] Visualizing the synthesis and dynamics of peptidoglycan in live bacteria is crucial for understanding bacterial growth, cell division, and the mechanisms of antibiotic action. This document provides detailed protocols for the fluorescent labeling of this compound, a key component of the peptidoglycan backbone, in living bacteria through metabolic labeling strategies.
Metabolic labeling leverages the bacterium's own biosynthetic and recycling pathways to incorporate modified NAM analogs containing bioorthogonal functional groups.[4][5][6][7] These functionalized NAM molecules are then covalently attached to fluorescent probes via click chemistry, allowing for high-resolution imaging of peptidoglycan synthesis.[4][6][7] This method offers a powerful tool for studying cell wall dynamics and can aid in the discovery of novel antibiotics.[5][6][7]
Principle of the Method
The fluorescent labeling of NAM in live bacteria is a two-step process:
-
Metabolic Incorporation: Bacteria are cultured in the presence of a synthetically modified NAM analog. This analog contains a bioorthogonal handle, such as an azide or an alkyne group, at a position that does not interfere with its recognition and processing by the cell's peptidoglycan synthesis machinery.[1][6] The bacteria incorporate this modified NAM into their growing peptidoglycan.
-
Fluorescent Tagging (Click Chemistry): After the incorporation of the NAM analog, a fluorescent probe containing a complementary bioorthogonal handle (e.g., an alkyne if the NAM analog has an azide) is added. A highly specific and efficient click chemistry reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), is then used to covalently link the fluorescent probe to the modified NAM within the peptidoglycan. The now fluorescently labeled peptidoglycan can be visualized using fluorescence microscopy.
Available Probes and Labeling Strategies
Several NAM-based probes have been developed for metabolic labeling of bacterial peptidoglycan. The choice of probe can influence labeling efficiency and experimental design.
| Probe Type | Description | Advantages | Considerations |
| NAM with Azide Handle | This compound modified with an azide group, often at the 2-position.[6] | Highly specific bioorthogonal handle, small size minimizes steric hindrance. | Requires a copper catalyst for the CuAAC reaction, which can be toxic to some bacteria. |
| NAM with Alkyne Handle | This compound modified with a terminal alkyne group.[6] | Can be used in copper-catalyzed or copper-free click chemistry. | The alkyne group is slightly bulkier than the azide. |
| Ester-Modified NAM Probes | NAM analogs where the carboxylic acid group is masked as a methyl ester.[1] | Demonstrates significantly improved uptake and incorporation in some bacteria, such as E. coli, allowing for lower probe concentrations.[1] | Requires intracellular esterases to remove the masking group for incorporation into peptidoglycan.[1] |
Experimental Protocols
Protocol 1: General Metabolic Labeling of Gram-Negative Bacteria (e.g., E. coli) with Azide-Modified NAM
This protocol describes the labeling of E. coli using an azide-modified NAM analog followed by a copper-catalyzed click reaction with an alkyne-fluorophore.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth
-
Azide-modified this compound (NAM-azide)
-
Alkyne-functionalized fluorescent dye (e.g., Alexa Fluor 488 DIBO Alkyne)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Incubator
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
-
Metabolic Labeling:
-
Add the NAM-azide probe to the bacterial culture to a final concentration of 50-200 µM.
-
Continue to incubate the culture at 37°C with shaking for a desired period (e.g., one to two cell doublings) to allow for incorporation of the probe.
-
-
Cell Harvesting and Fixation (Optional but Recommended for CuAAC):
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 5 minutes.
-
Wash the cell pellet twice with 1 mL of ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare the click reaction cocktail. For a 100 µL reaction, mix:
-
1 µL of 20 mM CuSO4
-
2 µL of 50 mM THPTA
-
10 µL of 100 mM sodium ascorbate (freshly prepared)
-
1 µL of 1 mM alkyne-fluorophore
-
86 µL of the cell suspension in PBS.
-
-
Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove unreacted reagents.
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount a small volume of the cell suspension on a microscope slide with a coverslip.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: Metabolic Labeling of Gram-Positive Bacteria (e.g., Bacillus subtilis) with Ester-Modified NAM and SPAAC
This protocol utilizes an ester-modified NAM probe for enhanced uptake and a copper-free click reaction, which is generally less toxic to cells.
Materials:
-
Bacillus subtilis strain of interest
-
Tryptic Soy Broth (TSB)
-
Ester-modified this compound with an alkyne handle (NAM-alkyne-ester)
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor 555 Azide)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Incubator
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Bacterial Culture Preparation:
-
Grow B. subtilis in TSB to mid-log phase (OD600 ≈ 0.5).
-
-
Metabolic Labeling:
-
Add the NAM-alkyne-ester probe to the culture to a final concentration of 10-50 µM.
-
Incubate for the desired duration at 37°C with shaking.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation and wash twice with PBS.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Resuspend the cell pellet in PBS.
-
Add the azide-fluorophore to a final concentration of 5-20 µM.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Resuspend and mount for fluorescence microscopy as described in Protocol 1.
-
Diagrams
Caption: Experimental workflow for fluorescent labeling of NAM.
References
- 1. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00086E [pubs.rsc.org]
- 4. doaj.org [doaj.org]
- 5. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic labelling of the carbohydrate core in bacterial peptidoglycan and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-acetylmuramic Acid Extraction from Bacterial Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylmuramic acid (NAM) is a key structural component of peptidoglycan, the major polymer of bacterial cell walls. The quantification and isolation of NAM are crucial for understanding bacterial physiology, cell wall metabolism, and for the development of novel antimicrobial agents. This document provides a detailed protocol for the extraction of this compound from bacterial cell cultures, suitable for both Gram-positive and Gram-negative bacteria. The protocol is designed to be a reliable and high-throughput method for researchers in microbiology, biochemistry, and drug development.
Peptidoglycan is a mesh-like structure composed of alternating units of N-acetylglucosamine (NAG) and this compound (NAM), which are cross-linked by short peptide chains.[1] The thickness of the peptidoglycan layer varies between Gram-positive and Gram-negative bacteria, being significantly thicker in the former.[1][2] This protocol outlines the acid hydrolysis of whole bacterial cells to release NAM and other peptidoglycan components, followed by purification and analytical methods for quantification.
Data Presentation
The following tables summarize quantitative data related to the extraction and quantification of this compound and other peptidoglycan components from bacterial cell cultures.
Table 1: Peptidoglycan Content in Different Bacterial Species
| Bacterial Species | Gram Stain | Peptidoglycan Content (% of Dry Cell Weight) | Reference |
| Escherichia coli K12 MG1655 | Negative | 1.7% | [1] |
| Bacteroides thetaiotaomicron DSM 2079 | Negative | >3.6% | [1] |
| Streptococcus salivarius ssp. thermophilus DSM20259 | Positive | ~14% | [1][2] |
| Gram-positive bacteria (general) | Positive | 40-80% of cell wall dry weight | [3] |
Table 2: Recovery of Peptidoglycan Components After Acid Hydrolysis
| Compound | Recovery Rate |
| This compound (NAM) | 94-99% |
| N-acetylglucosamine (NAG) | 94-99% |
| Glucosamine (GlcN) | Shows slight degradation |
Recovery rates were determined using pure standards subjected to the same acid hydrolysis conditions as the bacterial biomass.[2]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the extraction of this compound from bacterial cell cultures.
Part 1: Bacterial Cell Culture and Harvest
-
Inoculation and Growth: Inoculate a suitable liquid medium with the bacterial strain of interest. Incubate under optimal growth conditions (temperature, aeration, etc.) until the desired cell density is reached (e.g., mid-logarithmic or stationary phase).
-
Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. The centrifugation speed and time will depend on the volume of the culture and the type of centrifuge available.
-
Washing: Discard the supernatant and wash the cell pellet with ultrapure water to remove residual media components. Repeat the centrifugation and washing steps at least twice.
-
Lyophilization (Freeze-Drying): Freeze the washed cell pellet at -50°C or lower and then lyophilize to obtain a dry cell mass. The dried biomass can be stored at -20°C or lower until further processing.[1]
Part 2: Acid Hydrolysis of Bacterial Cells
-
Preparation of Hydrolysis Solution: Prepare a solution of 6N hydrochloric acid (HCl) containing 1% (v/v) phenol. The phenol is added to protect the amino sugars from degradation.
-
Hydrolysis:
-
Accurately weigh a known amount of the dried bacterial biomass into a pressure-resistant, acid-washed glass vial.
-
Add the 6N HCl-phenol solution to the biomass.
-
Seal the vial tightly and place it in a thermomixer or heating block set to 100°C.
-
Incubate for 4 hours with constant stirring (e.g., 1000 rpm).[1] For Gram-positive bacteria, a shorter hydrolysis time of 2 hours may be sufficient while maintaining high yields.[2]
-
-
Removal of Acid: After hydrolysis, cool the sample to room temperature. Remove the HCl and phenol using a vacuum centrifugal evaporator. This step should be performed in a chemical fume hood.
Part 3: Purification of this compound
-
Resuspension: Resuspend the dried hydrolysate in 50% aqueous acetonitrile (MeCN) (v/v).[1]
-
Solid-Phase Extraction (SPE):
-
Use a suitable SPE cartridge (e.g., Biotage PLD+) for sample cleanup.
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the resuspended hydrolysate onto the cartridge.
-
Elute the sample under vacuum. This step helps to remove impurities from the sample matrix.[1]
-
-
Dilution and Internal Standard Addition: Dilute the purified extract with 50% aqueous MeCN (v/v) as needed for analysis. For quantitative analysis, add an isotopically labeled internal standard at a known concentration to the sample before injection into the analytical instrument.[1]
Part 4: Analysis by HILIC-MS
-
Chromatographic Separation: Analyze the purified sample using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS). HILIC is well-suited for the separation of polar compounds like amino sugars.
-
Mass Spectrometry Detection: Use a mass spectrometer to detect and quantify this compound and other peptidoglycan components. The high sensitivity and selectivity of MS allow for accurate measurements even at low concentrations.[1]
-
Quantification: Build calibration curves for this compound using a series of known concentrations of a pure standard.[1] The concentration of NAM in the sample can then be determined by comparing its peak area to the calibration curve.
Mandatory Visualization
Experimental Workflow for this compound Extraction
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in N-acetylmuramic Acid (NAM) Extraction from Soil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of N-acetylmuramic acid (NAM) from soil samples.
Frequently Asked Questions (FAQs)
Q1: What is the significance of extracting this compound (NAM) from soil?
A1: this compound is a key component of peptidoglycan, which is unique to bacterial cell walls. Its quantification in soil is a valuable tool for estimating bacterial biomass and understanding microbial community structure and dynamics in terrestrial ecosystems.[1][2] This information is crucial for various research fields, including soil ecology, agriculture, and the development of novel antimicrobial agents.
Q2: What are the major challenges in extracting NAM from soil?
A2: The primary challenges include:
-
Low recovery of NAM: Due to the complex soil matrix and the relatively low concentration of bacterial biomass.
-
Interference from humic substances: Humic and fulvic acids can co-extract with NAM, interfering with downstream analytical methods.[3][4][5]
-
Co-extraction of interfering compounds: Other soil components, such as metals and other organic molecules, can interfere with NAM quantification.[6][7][8][9]
-
Incomplete hydrolysis of peptidoglycan: Failure to completely break down the bacterial cell wall can lead to an underestimation of NAM.[10]
-
Sample heterogeneity: The uneven distribution of microorganisms in soil can lead to variability in results.[11]
Q3: What are the common methods for quantifying NAM in soil extracts?
A3: Common analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that often requires derivatization of NAM.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity without the need for extensive derivatization.[10]
-
Colorimetric Assays: A simpler and more accessible method, though it can be more susceptible to interferences.[13]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete cell lysis | Increase the intensity or duration of the cell disruption method (e.g., bead beating, sonication). | Improved release of cellular components, including peptidoglycan. |
| Inefficient hydrolysis of peptidoglycan | Optimize the acid hydrolysis conditions (acid concentration, temperature, and time). A common starting point is 6M HCl at 100°C for 4-6 hours. | Complete breakdown of peptidoglycan into its constituent amino sugars, including NAM. |
| Loss of NAM during sample preparation | Ensure all sample transfer steps are quantitative. Use appropriate solvents to rinse containers and transfer all material. | Minimized loss of analyte during the extraction process. |
| Adsorption of NAM to soil particles | Pre-treat the soil sample to remove interfering substances that may bind to NAM. Consider using a stronger extraction buffer. | Increased recovery of NAM from the soil matrix. |
Problem 2: High Background Noise or Interfering Peaks in Chromatogram
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contamination from humic substances | Incorporate a humic acid removal step in your protocol, such as treatment with polyvinylpolypyrrolidone (PVPP) or a potassium hydroxide (KOH) wash.[3] | A cleaner sample extract with reduced background interference. |
| Co-elution of interfering compounds | Adjust the chromatographic conditions (e.g., gradient, column type) to improve the separation of NAM from other compounds. | Better resolution of the NAM peak from interfering peaks. |
| Presence of metal ions | Include a chelation step using agents like EDTA to remove interfering metal ions.[7] | Reduced interference from metal ions in the analytical measurement. |
| Contamination from labware or reagents | Use high-purity solvents and reagents. Thoroughly clean all glassware, potentially with a dilute acid rinse.[14] | Elimination of extraneous peaks originating from contamination. |
Experimental Protocols
Protocol 1: General Soil Sample Preparation for NAM Extraction
-
Drying and Sieving: Air-dry the soil sample at a temperature not exceeding 36°C to preserve microbial integrity.[14] Sieve the dried soil through a 2 mm mesh to remove large debris and homogenize the sample.[11][15]
-
Grinding: Grind the sieved soil to a fine powder to ensure efficient extraction.[15]
-
Weighing: Accurately weigh a subsample of the ground soil for extraction. The amount will depend on the expected bacterial biomass.
Protocol 2: Acid Hydrolysis for Peptidoglycan Breakdown
-
Add 5 mL of 6 M hydrochloric acid (HCl) to approximately 500 mg of prepared soil sample in a hydrolysis tube.
-
Seal the tube under nitrogen to prevent oxidation.
-
Heat the sample at 100°C for 6 hours in a heating block or oven.
-
After cooling, filter the hydrolysate to remove soil particles.
-
Dry the filtered hydrolysate under a stream of nitrogen or using a rotary evaporator.
-
Re-dissolve the dried residue in a known volume of appropriate buffer for analysis.
Quantitative Data Summary
The following table provides a hypothetical example of NAM recovery using different extraction protocols. This data is for illustrative purposes to guide optimization.
| Protocol | Pre-treatment | Hydrolysis Conditions | NAM Recovery (µg/g soil) | Relative Standard Deviation (%) |
| A | None | 4M HCl, 100°C, 4h | 15.2 | 12.5 |
| B | PVPP | 6M HCl, 100°C, 6h | 28.7 | 8.2 |
| C | KOH wash | 6M HCl, 100°C, 6h | 32.1 | 7.5 |
Visualizations
Caption: Experimental workflow for this compound extraction from soil.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple method for the quantitative determination of muramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.fit.edu [research.fit.edu]
- 4. Extraction of Bacterial RNA from Soil: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference of humic acids and DNA extracted directly from soil in detection and transformation of recombinant DNA from bacteria and a yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of reliability of soil Cd determination by standard spectrometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. umt.edu [umt.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. mdpi.com [mdpi.com]
- 11. mpbio.com [mpbio.com]
- 12. Reliability of muramic acid as a bacterial biomarker is influenced by methodological artifacts from streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muramic Acid Assay - Hancock Lab [cmdr.ubc.ca]
- 14. udel.edu [udel.edu]
- 15. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
Troubleshooting guide for N-acetylmuramic acid metabolic labeling experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing N-acetylmuramic acid (NAM) metabolic labeling in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NAM) metabolic labeling?
This compound (NAM) metabolic labeling is a powerful technique used to study bacterial cell wall peptidoglycan (PG).[1][2] This method involves introducing a modified NAM analog, containing a bioorthogonal handle (e.g., an azide or alkyne group), into the bacterial growth medium.[1][3] The bacteria then incorporate this analog into their PG through their natural biosynthetic and recycling pathways.[1][4] The bioorthogonal handle allows for subsequent detection and visualization of the newly synthesized PG using click chemistry.[1]
Q2: What are the key applications of this technique?
This technique is valuable for:
-
Visualizing bacterial cell wall synthesis and remodeling.[3]
-
Studying the effects of antibiotics on PG synthesis.
-
Investigating host-pathogen interactions.
-
Identifying and characterizing enzymes involved in PG metabolism.[5]
-
Developing new antimicrobial agents.[6]
Q3: What are the basic steps in a NAM metabolic labeling experiment?
The general workflow for a NAM metabolic labeling experiment is as follows:
Troubleshooting Guide
Problem 1: No or Low Fluorescence Signal
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inefficient Probe Uptake | The polarity of the NAM probe can limit its uptake across the bacterial cell membrane.[7][8] Using a methyl ester-protected NAM probe can mask the negative charge of the carboxylic acid, improving membrane permeability and increasing incorporation with lower probe concentrations.[7][8][9] |
| Poor Bacterial Growth | Ensure the bacterial culture is in a robust logarithmic growth phase before adding the NAM probe. For E. coli, this is typically an OD600 of 0.2 to 0.6.[10] If growth is slow, consider starting a fresh culture from a new overnight stock.[1] |
| Ineffective Click Chemistry | The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is sensitive to reagent quality. Always use a freshly prepared solution of sodium ascorbate.[1] For live-cell imaging where copper is toxic, consider using strain-promoted alkyne-azide cycloaddition (SPAAC), though reaction rates may be slower.[3][4] |
| Incorrect Probe for Bacterial Species | Some bacteria may lack the necessary transporters or enzymes to process certain NAM analogs. For instance, E. coli cannot utilize peracetylated NAM derivatives.[7][8] It is crucial to verify probe incorporation in a new bacterial species, ideally using mass spectrometry.[1] |
| Insufficient Probe Concentration | While higher concentrations can lead to toxicity, a concentration that is too low will result in a weak signal. Optimization of the probe concentration is necessary for each bacterial species and experimental condition.[11] Previous protocols have used concentrations around 6 mM for unmodified probes, while methyl-esterified probes can be effective at lower concentrations.[8] |
Problem 2: High Background Signal
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Non-specific Binding of Detection Reagents | Inadequate washing after the click chemistry reaction can leave residual fluorescent reporters. Ensure thorough washing steps are performed. |
| Autofluorescence of Cells or Media | Some bacterial species or growth media exhibit natural fluorescence. Image a control sample of unlabeled cells treated with the detection reagents to determine the level of background autofluorescence. |
| High Probe Concentration | Excessive concentrations of the NAM probe can sometimes lead to non-specific labeling or cellular stress, contributing to background.[11] Titrate the probe concentration to find the optimal balance between signal and background. |
Problem 3: Cellular Toxicity or Altered Physiology
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Toxicity of the NAM Analog | High concentrations of metabolic labeling agents can be toxic to cells and affect their physiology, including proliferation and energy metabolism.[12][13][14] |
| Toxicity of Click Chemistry Reagents | The copper catalyst used in CuAAC is toxic to living cells.[4] For live-cell imaging, use copper-free click chemistry methods like SPAAC. |
| Metabolic Stress | The introduction of a modified sugar analog can perturb normal cellular metabolism.[15] It is important to perform control experiments to assess the impact of the labeling on cellular health and function. |
Optimization of Probe Concentration
To minimize toxicity and background while maximizing signal, it is crucial to optimize the concentration of the NAM probe. A suggested starting range and optimization strategy is presented below.
| Probe Concentration | Expected Outcome | Recommendation |
| Low (e.g., 1-10 µM) | Minimal toxicity, but potentially low signal.[11][14] | Start with a low concentration and incrementally increase it. |
| Medium (e.g., 10-100 µM) | A good balance between signal and potential side effects.[11] | Often a good starting point for many bacterial species. |
| High (e.g., >100 µM) | Stronger signal, but increased risk of toxicity and background.[11] | Use with caution and only if lower concentrations are ineffective. |
Experimental Protocols
Key Experiment: Verification of NAM Probe Incorporation by Mass Spectrometry
Confirming that the NAM analog has been incorporated into the peptidoglycan is a critical validation step.[1]
-
Cell Culture and Labeling: Grow the bacterial strain of interest to mid-log phase and supplement the culture with the NAM probe. Incubate for a period that allows for sufficient cell wall turnover.
-
Cell Harvesting and Lysis: Pellet the cells by centrifugation, wash with buffer, and resuspend. Lyse the cells to release the peptidoglycan.
-
Peptidoglycan Digestion: Treat the isolated peptidoglycan with an enzyme such as lysozyme to digest it into smaller muropeptide fragments.[7]
-
Sample Preparation: Filter the digested sample to remove cellular debris.
-
Mass Spectrometry Analysis: Analyze the resulting muropeptide fragments by high-resolution mass spectrometry to detect the mass shift corresponding to the incorporated NAM probe with its bioorthogonal handle.[1]
Signaling Pathway: NAM Incorporation into Peptidoglycan
The incorporation of NAM probes relies on the bacterial peptidoglycan biosynthesis and recycling pathways.
This diagram illustrates how an external NAM probe is transported into the cytoplasm and enters the peptidoglycan biosynthetic pathway, ultimately becoming part of the mature cell wall.[1] Some bacteria also possess recycling pathways involving enzymes like AmgK and MurU that can facilitate the incorporation of NAM analogs.[4][5]
References
- 1. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toxicant-Induced Metabolic Alterations in Lipid and Amino Acid Pathways Are Predictive of Acute Liver Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Background Noise in Fluorescent NAM Imaging
Welcome to the technical support center for fluorescent Nicotinamide (NAM) imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise in their experiments. High background fluorescence can obscure the specific signal from your NAM probe, leading to inaccurate quantification and interpretation of results. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help you achieve high-quality, low-noise images.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating common sources of background noise in your fluorescent NAM imaging experiments.
Problem: High Autofluorescence in Samples
Autofluorescence is the natural fluorescence emitted by biological materials, which can significantly contribute to background noise.
Possible Causes:
-
Endogenous Fluorophores: Molecules like NADH, FAD, collagen, and elastin are naturally fluorescent.[1][2]
-
Fixation Method: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce autofluorescence.[2][3]
-
Sample Preparation: Over-fixation or allowing tissues to dry out can increase background staining.[4]
Solutions:
-
Unstained Control: Always prepare an unstained sample that goes through the entire staining protocol except for the addition of the fluorescent probe. This will help you determine the baseline level of autofluorescence.
-
Optimize Fixation:
-
Reduce the concentration of the fixative or the fixation time.
-
Consider using an alternative fixative like cold methanol or ethanol, which may induce less autofluorescence.[5]
-
After fixation with aldehydes, you can perform a quenching step with 0.1% sodium borohydride in PBS to reduce free aldehyde groups.[1]
-
-
Photobleaching: Before staining, intentionally photobleach the sample to reduce the fluorescence of endogenous molecules.
-
Spectral Separation: If possible, choose a fluorescent NAM probe with excitation and emission spectra that do not overlap with the major autofluorescence peaks of your sample. Probes in the far-red or near-infrared spectrum often exhibit lower background.[2]
-
Chemical Quenching: Use chemical quenching agents like Sudan Black B or Trypan Blue to reduce autofluorescence, particularly from lipofuscin.[2]
Problem: Non-Specific Binding of the Fluorescent Probe
Non-specific binding of the fluorescent NAM probe to cellular components other than the target can lead to a diffuse, high background signal.
Possible Causes:
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites.
-
High Probe Concentration: Using an excessively high concentration of the fluorescent probe.[6]
-
Insufficient Washing: Inadequate washing steps to remove unbound probe.[6]
Solutions:
-
Optimize Blocking:
-
Titrate Probe Concentration: Perform a titration experiment to determine the optimal concentration of your fluorescent NAM probe that provides a high signal-to-noise ratio.
-
Thorough Washing: Increase the number and duration of washing steps after probe incubation to effectively remove unbound molecules.[4]
Problem: High Background from Imaging Media and Consumables
The media, mounting solutions, and plasticware used in your experiment can also be a source of background fluorescence.
Possible Causes:
-
Autofluorescent Media: Some cell culture media contain components that fluoresce.
-
Mounting Medium: The mounting medium itself might be fluorescent.
-
Plasticware: Plastic-bottom plates and slides can have inherent fluorescence.
Solutions:
-
Use Imaging-Specific Media: For live-cell imaging, switch to a phenol red-free medium or a specialized low-fluorescence imaging buffer.
-
Select Low-Fluorescence Mounting Media: Choose a mounting medium specifically designed for fluorescence microscopy with anti-fade reagents.
-
Use Glass-Bottom Dishes: Whenever possible, use glass-bottom dishes or slides, as they typically have lower autofluorescence than plastic.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to troubleshoot high background noise?
A1: The first and most crucial step is to include proper controls in your experiment. An unstained sample will reveal the level of autofluorescence, and a "no primary antibody" control (if applicable) will help identify non-specific binding of the secondary antibody. These controls will help you pinpoint the primary source of the background noise.[8]
Q2: How can I quantitatively measure the reduction in background noise?
A2: You can quantify the signal-to-noise ratio (SNR) or signal-to-background ratio (SBR). To do this, you will need to measure the mean fluorescence intensity of your specific signal (the region of interest) and the mean fluorescence intensity of a background region in your image. The SNR is calculated as (Mean Signal Intensity) / (Standard Deviation of Background Intensity), while the SBR is (Mean Signal Intensity) / (Mean Background Intensity). A higher value for both indicates a better-quality image with less noise.
Q3: Can image processing completely eliminate background noise?
A3: Image processing techniques can significantly reduce background noise and improve image quality. However, they cannot fully compensate for poor sample preparation or experimental design. It is always best to optimize your experimental protocol to minimize background noise at the source. Image processing should be seen as a final enhancement step.
Q4: Are there specific fluorescent NAM probes that are known to have lower background?
A4: The choice of a fluorescent probe is critical. Probes with high photostability and quantum yield, and those that exhibit a significant increase in fluorescence upon binding to their target (fluorogenic probes), can lead to a better signal-to-noise ratio. Probes that excite and emit in the longer wavelength regions (red to near-infrared) are generally less prone to interference from cellular autofluorescence.[2][9][10]
Data Presentation
Table 1: Comparison of Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Typical Concentration | Incubation Time | Expected Background Reduction | Notes |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | 30-60 min | Moderate to High | A common and effective general blocking agent.[7] |
| Normal Serum | 5-10% in PBS | 30-60 min | High | Use serum from the species in which the secondary antibody was raised.[5][8] |
| Fish Gelatin | 0.1-0.5% in PBS | 30-60 min | Moderate | Can be effective in reducing certain types of non-specific binding. |
| Commercial Blocking Buffers | Varies | Varies | High | Optimized formulations that can offer superior performance. |
Table 2: Effect of Different Fixation Methods on Autofluorescence
| Fixative | Typical Concentration & Time | Autofluorescence Level | Advantages | Disadvantages |
| Paraformaldehyde (PFA) | 4% for 10-20 min | Moderate to High | Good preservation of cellular structure. | Can induce significant autofluorescence.[2] |
| Glutaraldehyde | 0.1-1% for 10 min | High | Excellent preservation of ultrastructure. | Induces strong autofluorescence.[1] |
| Cold Methanol | 100% at -20°C for 5-10 min | Low | Low autofluorescence. | Can alter protein conformation and cellular morphology. |
| Cold Acetone | 100% at -20°C for 5-10 min | Low | Low autofluorescence. | Can cause cell shrinkage and protein extraction. |
Experimental Protocols
Protocol 1: Photobleaching for Autofluorescence Reduction in Fixed Cells
This protocol describes how to reduce autofluorescence in fixed cells or tissue sections by exposing them to a strong light source before immunolabeling.[11][12][13]
Materials:
-
Fixed cells or tissue sections on slides
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or a dedicated photobleaching device.
-
PBS
Procedure:
-
Prepare your samples as you normally would for immunofluorescence, up to the step before adding the fluorescent probe.
-
Place the slide on the microscope stage.
-
Expose the sample to the full intensity of the light source for a period ranging from 30 minutes to several hours. The optimal time will need to be determined empirically for your specific sample type and autofluorescence level.
-
Monitor the decrease in autofluorescence periodically by briefly switching to the appropriate filter set.
-
Once the autofluorescence has been significantly reduced, proceed with your standard staining protocol.
-
Wash the sample thoroughly with PBS before proceeding to the blocking step.
Protocol 2: Background Subtraction using ImageJ/Fiji
This protocol provides a basic workflow for subtracting background from your fluorescent images using the popular open-source software ImageJ or Fiji.[14][15][16][17]
Materials:
-
Fluorescent image file (preferably in a lossless format like TIFF)
-
ImageJ or Fiji software
Procedure:
-
Open your image in ImageJ/Fiji.
-
Duplicate the image to work on a copy (Image > Duplicate...).
-
Rolling Ball Background Subtraction:
-
Go to Process > Subtract Background....
-
Set the "Rolling ball radius" to a value that is larger than the largest feature of interest in your image. A good starting point is often around 50 pixels.
-
Check the "Preview" box to see the effect of the subtraction in real-time.
-
Adjust the radius until the background is evenly subtracted without affecting your specific signal.
-
Click "OK" to apply the subtraction.
-
-
Manual Background Subtraction:
-
Use one of the selection tools (e.g., rectangle, freehand) to select a region in your image that contains only background.
-
Go to Analyze > Measure (or press Ctrl+M) to get the mean intensity of the background region.
-
Go to Process > Math > Subtract....
-
Enter the mean background intensity value you just measured and click "OK".
-
-
Save the processed image in a suitable format.
Visualizations
Caption: A troubleshooting workflow for addressing high background noise in fluorescent NAM imaging.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. atlantisbioscience.com [atlantisbioscience.com]
- 6. sinobiological.com [sinobiological.com]
- 7. insights.oni.bio [insights.oni.bio]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. Fluorescent Probes for Live-Cell RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. toolify.ai [toolify.ai]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Derivatization Methods for GC-MS Analysis of N-acetylmuramic Acid (NAM)
Welcome to the technical support center for the GC-MS analysis of N-acetylmuramic acid (NAM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the derivatization of NAM for gas chromatography-mass spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
This compound is a polar, non-volatile compound due to the presence of multiple hydroxyl (-OH) and a carboxyl (-COOH) functional groups. Gas chromatography requires analytes to be volatile to travel through the GC column. Derivatization replaces the active hydrogens on these functional groups with nonpolar groups, increasing the volatility and thermal stability of NAM, making it suitable for GC-MS analysis.[1]
Q2: What are the most common derivatization methods for NAM?
The most common derivatization method for NAM and other amino sugars for GC-MS analysis is silylation . This involves replacing the active hydrogens with a trimethylsilyl (TMS) group. Another method that can be used is acetylation , often as part of the alditol acetate method.[2]
Q3: Which silylation reagent is best for NAM analysis: MSTFA or BSTFA?
Both N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for silylation.[3][4]
-
MSTFA is often preferred as it is considered one of the most volatile TMS reagents, which can be advantageous in trace analysis.[5]
-
BSTFA is also a strong silylating agent and is effective for a wide range of polar compounds.[5][6]
The choice between them may depend on the specific matrix and the presence of other interfering compounds. It is recommended to test both to determine the optimal reagent for your specific application. A comparison of their general characteristics is provided in the table below.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and GC-MS analysis of this compound.
Issue 1: No peaks or very small peaks for NAM in the chromatogram.
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | - Ensure the sample is completely dry before adding the derivatization reagent. Water will react with and consume the silylating agent.[6]- Increase the reaction temperature and/or time. A common starting point is 60-80°C for 30-60 minutes.[6]- Use a catalyst, such as trimethylchlorosilane (TMCS), which is often included in commercially available silylation reagents (e.g., BSTFA + 1% TMCS).[7] |
| Degradation of Derivatives | - TMS derivatives can be sensitive to moisture and may degrade over time. Analyze the samples as soon as possible after derivatization.[6]- Store derivatized samples at low temperatures (e.g., 4°C or -20°C) if immediate analysis is not possible.[8] |
| Injector Problems | - The injector temperature may be too low, preventing the complete volatilization of the NAM derivative. Optimize the injector temperature.- Check for a blocked syringe or a leak in the injector septum. |
Issue 2: Peak tailing for the NAM derivative.
| Possible Cause | Suggested Solution |
| Active Sites in the GC System | - Active sites in the injector liner, column, or connections can interact with the NAM derivative, causing peak tailing. Use a deactivated liner and ensure all connections are clean and properly made.[9][10]- Trim the first few centimeters of the GC column to remove any accumulated non-volatile residues.[10] |
| Incomplete Derivatization | - As with the issue of no peaks, incomplete derivatization can lead to the presence of underivatized or partially derivatized NAM, which will exhibit poor chromatographic behavior. Re-optimize the derivatization conditions. |
| Column Overload | - Injecting too concentrated a sample can lead to peak tailing. Dilute the sample and re-inject. |
Issue 3: Presence of multiple peaks for the NAM derivative.
| Possible Cause | Suggested Solution |
| Formation of Isomers | - Sugars can exist in different isomeric forms (anomers). While derivatization can sometimes lead to a single peak, the presence of multiple peaks corresponding to different isomers is possible. |
| Side Reactions | - Incomplete derivatization or the presence of contaminants can lead to the formation of side products. Ensure the purity of your standards and reagents. |
| Contamination | - Contamination from the sample matrix, reagents, or glassware can introduce extraneous peaks. Use high-purity solvents and reagents, and thoroughly clean all glassware. |
Data Presentation: Comparison of Silylation Reagents
The following table summarizes the characteristics of commonly used silylation reagents for the analysis of polar compounds like NAM.
| Reagent | Abbreviation | Key Features | Considerations |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Highly volatile byproducts, strong silylating agent. Often used with a catalyst like TMCS.[5] | Can be more expensive than other reagents. |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Strong silylating agent, suitable for a wide range of compounds.[5][6] | Byproducts may be less volatile than those of MSTFA. |
| N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide | MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which are less susceptible to hydrolysis.[1][7] | TBDMS derivatives have a higher molecular weight, which may affect their chromatographic behavior. |
Experimental Protocols
Protocol 1: General Procedure for Silylation of NAM Standards
This protocol provides a general guideline for the derivatization of NAM standards using MSTFA or BSTFA. Optimization of reaction time and temperature may be required.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound standard into a clean, dry reaction vial.
-
Add an internal standard if quantitative analysis is being performed.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. It is crucial to remove all traces of water.[6]
-
-
Derivatization:
-
Add 100 µL of a silylation reagent (e.g., MSTFA with 1% TMCS or BSTFA with 1% TMCS) and 50 µL of a solvent such as pyridine or acetonitrile to the dry sample.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
-
Protocol 2: Hydrolysis of Bacterial Cell Walls for NAM Analysis
This protocol describes the initial step of releasing NAM from peptidoglycan in bacterial cell walls.
-
Cell Wall Isolation:
-
Harvest bacterial cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer and disrupt the cells using methods such as sonication or bead beating.
-
Isolate the cell wall fraction by differential centrifugation.
-
-
Acid Hydrolysis:
-
To the isolated cell wall material, add 4 M hydrochloric acid (HCl).
-
Heat the suspension at 100°C for 4 hours to hydrolyze the peptidoglycan and release NAM.
-
After hydrolysis, neutralize the sample with a suitable base (e.g., sodium hydroxide).
-
-
Sample Cleanup and Derivatization:
-
The hydrolyzed sample will contain a mixture of amino acids, amino sugars, and other components. Further cleanup using solid-phase extraction (SPE) may be necessary to remove interferences.
-
After cleanup, dry the sample completely and proceed with the derivatization protocol as described in Protocol 1.
-
Mandatory Visualization
Caption: Workflow for NAM analysis from bacterial cell walls.
Caption: Troubleshooting logic for common NAM analysis issues.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Modifications in the alditol acetate method for analysis of muramic acid and other neutral and amino sugars by capillary gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.lih.lu [researchportal.lih.lu]
- 5. researchgate.net [researchgate.net]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. Silylation Reagents - Regis Technologies [registech.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Enhancing the Stability of N-acetylmuramic Acid (NAM) Standards for Calibration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of N-acetylmuramic acid (NAM) standards for accurate and reproducible calibration results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound is generally stable under normal temperatures and pressures. For long-term storage, it is recommended to store the powder in a cool, dry place, refrigerated at 2-8°C, and protected from light.[1] The container should be kept tightly closed to prevent moisture absorption.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions of NAM in high-purity water. For immediate use, solutions can be prepared in a neutral pH buffer. To prevent degradation, stock solutions should be prepared fresh whenever possible. For short-term storage (up to one month), it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C. For longer-term storage (up to six months), storing aliquots at -80°C is recommended.[2] Avoid repeated freeze-thaw cycles as this can lead to degradation of the standard.[3][4][5]
Q3: What is the expected stability of this compound in aqueous solutions at different pH values?
A3: The stability of this compound in aqueous solutions is highly dependent on pH. Based on studies of the structurally similar N-acetylneuraminic acid, NAM is expected to be most stable in the pH range of 3.0 to 10.0.[6][7][8] Under strongly acidic (pH < 3.0) or strongly alkaline (pH > 10.0) conditions, degradation is significantly accelerated, especially at elevated temperatures.[6][8]
Q4: Can I autoclave my this compound solutions?
A4: Autoclaving NAM solutions is generally not recommended, particularly at non-neutral pH. High temperatures, especially in combination with acidic or alkaline conditions, can lead to significant degradation.[6][8] If sterile filtration is required, use a 0.22 µm filter.
Troubleshooting Guide for NAM Calibration Curves
Poorly defined or irreproducible calibration curves are a common issue in the quantitative analysis of this compound. This guide provides a systematic approach to troubleshooting these problems.
Logical Flow for Troubleshooting Calibration Curve Issues
Caption: A logical workflow for troubleshooting issues with this compound calibration curves.
| Observed Problem | Potential Cause | Recommended Action |
| Poor Linearity (Low R² value) | 1. Standard Degradation: The NAM standard may have degraded due to improper storage or preparation. | 1. Prepare fresh standards from a solid stock. Ensure the solvent pH is within the stable range (pH 3-10). |
| 2. Inaccurate Pipetting: Errors in serial dilutions can lead to non-linear responses. | 2. Use calibrated pipettes and verify dilution calculations. Prepare a new dilution series. | |
| 3. Detector Saturation: The concentration of the highest standard may be outside the linear range of the detector. | 3. Lower the concentration of the highest standard or reduce the injection volume. | |
| Inconsistent Peak Areas/Heights | 1. Injector Variability: Inconsistent injection volumes can lead to fluctuating peak sizes. | 1. Check the injector for leaks and ensure the sample loop is completely filled. Manually inspect for air bubbles in the syringe. |
| 2. Sample Evaporation: If using an autosampler without temperature control, evaporation from vials can concentrate the sample. | 2. Use vial caps with septa and consider a cooled autosampler. | |
| 3. Incomplete Solubilization: The NAM standard may not be fully dissolved in the solvent. | 3. Ensure complete dissolution of the standard, using sonication if necessary. | |
| Peak Tailing or Fronting | 1. Column Overload: Injecting too much sample can lead to distorted peak shapes. | 1. Reduce the injection volume or the concentration of the standards. |
| 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of NAM and its interaction with the stationary phase. | 2. Adjust the mobile phase pH. For reversed-phase columns, a slightly acidic pH can often improve peak shape for acidic analytes. | |
| 3. Column Degradation: Loss of stationary phase or contamination can lead to poor peak shapes. | 3. Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Shifting Retention Times | 1. Mobile Phase Composition Change: Inaccurate preparation or evaporation of the mobile phase can alter its composition. | 1. Prepare fresh mobile phase. Use a mobile phase degasser. |
| 2. Fluctuating Column Temperature: Changes in ambient temperature can affect retention times if a column oven is not used. | 2. Use a column oven to maintain a constant temperature. | |
| 3. Pump Malfunction: Inconsistent flow rates from the pump will cause retention times to drift. | 3. Check the pump for leaks and ensure it is delivering a stable flow rate. | |
| No or Very Small Peaks | 1. Standard Degradation: Complete degradation of the NAM standard. | 1. Prepare fresh standards from a solid stock. |
| 2. Incorrect Wavelength Setting: The detector may not be set to the optimal wavelength for NAM detection. | 2. Verify the UV absorbance maximum for NAM under your mobile phase conditions and set the detector accordingly. | |
| 3. System Leak: A leak in the system can prevent the sample from reaching the detector. | 3. Systematically check all fittings for leaks. |
Quantitative Data on Stability
While specific degradation kinetics for this compound are not extensively published, data from the structurally similar compound N-acetylneuraminic acid (Neu5Ac) provides valuable insights into the impact of pH and temperature on stability. The following table summarizes the percentage of Neu5Ac remaining after heating at various temperatures and pH values for 6 hours.[6] This data suggests that this compound will exhibit similar stability trends.
| Temperature | pH 1.0 | pH 2.0 | pH 11.0 | pH 12.0 |
| 60°C | 91.5% | 94.5% | 88.1% | 45.1% |
| 90°C | 48.0% | 59.6% | 36.0% | 1.5% |
Data adapted from a study on N-acetylneuraminic acid, which is expected to have similar stability to this compound due to structural similarities.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
Objective: To prepare a stable and accurate stock solution of this compound for generating calibration curves.
Materials:
-
This compound (solid, high purity)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
0.22 µm syringe filters (if sterile solution is required)
-
Cryovials for aliquoting
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Quantitatively transfer the weighed solid to a Class A volumetric flask.
-
Add a portion of high-purity water to the flask and gently swirl to dissolve the solid. Use of a sonicator for a short period can aid in dissolution.
-
Once fully dissolved, bring the solution to the final volume with high-purity water, ensuring the meniscus is at the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
(Optional) If a sterile solution is needed, filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Immediately aliquot the stock solution into single-use cryovials to minimize freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, preparation date, and solvent.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Workflow for Assessing the Stability of this compound Standards
Objective: To determine the stability of a prepared this compound standard solution under specific storage conditions.
Caption: Experimental workflow for evaluating the stability of this compound standard solutions over time.
Procedure:
-
Prepare a fresh stock solution of this compound as described in Protocol 1.
-
Immediately after preparation (Time 0), analyze the standard solution using a validated analytical method (e.g., HPLC-UV) to obtain an initial peak area or height. This will serve as the baseline.
-
Aliquot the remaining stock solution into multiple vials and store them under the desired test conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Allow the frozen aliquots to thaw completely at room temperature before analysis.
-
Analyze each aliquot using the same analytical method as in step 2.
-
Record the peak area or height for each time point and storage condition.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 measurement.
-
Plot the percentage remaining versus time to visualize the degradation profile under each storage condition. This will help determine the optimal storage conditions and the usable lifetime of your standard solutions.
References
- 1. This compound | 10597-89-4 | MA05012 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
N-Acetylmuramic Acid vs. N-Acetylglucosamine: A Comparative Guide for Bacterial Marker Selection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of bacterial presence is paramount. This guide provides an objective comparison of two key monosaccharides, N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc), as biomarkers for bacterial contamination and infection. By presenting supporting experimental data, detailed methodologies, and visual pathways, this document aims to inform the selection of the most appropriate marker for specific research and development applications.
Executive Summary
The fundamental difference between this compound and N-acetylglucosamine lies in their specificity as bacterial markers. MurNAc is a unique and unequivocal indicator of bacterial presence due to its exclusive localization within the peptidoglycan of bacterial cell walls. In contrast, GlcNAc, while also a component of peptidoglycan, is ubiquitous in nature, being a key structural element in fungi, arthropods, and various mammalian glycoproteins. This lack of specificity can lead to false-positive results when using GlcNAc as a standalone bacterial marker in complex biological samples. This guide will delve into the quantitative differences, analytical methodologies, and host-pathogen interactions related to these two molecules, providing a comprehensive framework for informed decision-making.
Data Presentation: Quantitative Comparison of Bacterial Markers
The selection of a bacterial marker is often dependent on its abundance in the target organism and its absence in the surrounding environment. The following tables summarize the quantitative aspects of MurNAc and GlcNAc in various contexts.
| Parameter | This compound (MurNAc) | N-Acetylglucosamine (GlcNAc) | Significance for Bacterial Marking |
| Presence in Bacteria | Essential and unique component of peptidoglycan. | Essential component of peptidoglycan. | Both are present in bacterial cell walls. |
| Presence in Eukaryotes | Absent. | Present in chitin (fungi, arthropods) and glycoproteins (mammals). | MurNAc is a highly specific bacterial marker. GlcNAc is non-specific. |
| Molar Ratio in Peptidoglycan | Approximately 1:1 with GlcNAc in the glycan backbone.[1][2][3][4] | Approximately 1:1 with MurNAc in the glycan backbone.[1][2][3][4] | The stoichiometric ratio is consistent across many bacterial species. |
| Typical Concentration in Bacteria | Varies with peptidoglycan content (see Table 2). | Varies with peptidoglycan content (see Table 2). | Gram-positive bacteria have a higher concentration of both due to a thicker peptidoglycan layer. |
| Endogenous Levels in Human Plasma | Undetectable in healthy individuals. | 20 - 1280 ng/mL.[5] | The high endogenous levels of GlcNAc in plasma can mask the signal from bacterial sources. |
| Endogenous Levels in Human Tissues | Absent. | Varies significantly by tissue (e.g., Liver: ~3.65 mg/g, Skeletal Muscle: ~0.16 mg/g as N-acetylglucosamine-asparagine).[6] | Tissue-specific background levels of GlcNAc must be considered when analyzing tissue samples for bacterial contamination. |
Table 1: Comparative Overview of this compound and N-Acetylglucosamine as Bacterial Markers.
| Bacterial Species | Gram Stain | Peptidoglycan Content (% of dry cell weight) | Estimated MurNAc Content (% of dry cell weight) | Estimated GlcNAc Content (% of dry cell weight) |
| Escherichia coli K12 MG1655 | Negative | ~1.6%[1] | ~0.8% | ~0.8% |
| Bacteroides thetaiotaomicron DSM 2079 | Negative | >3.6%[1] | >1.8% | >1.8% |
| Streptococcus salivarius ssp. thermophilus DSM20259 | Positive | ~14%[1] | ~7% | ~7% |
| Staphylococcus aureus | Positive | 10-40%[4] | 5-20% | 5-20% |
*Estimates are based on the assumption that MurNAc and GlcNAc constitute roughly half of the peptidoglycan mass, respectively.
Table 2: Peptidoglycan, Estimated this compound, and N-Acetylglucosamine Content in Selected Bacterial Species.
Experimental Protocols
Accurate quantification of MurNAc and GlcNAc is crucial for their application as bacterial markers. Below are detailed methodologies for their analysis in biological samples.
Protocol 1: Quantification of this compound in Biological Samples by HPLC-MS
This protocol is adapted from methods used for the analysis of MurNAc-6-phosphate in bacterial cell extracts and can be modified for other biological matrices like plasma or tissue homogenates.[7]
1. Sample Preparation:
- Bacterial Cultures:
- Harvest bacterial cells by centrifugation (e.g., 3,000 x g for 10 min).
- Wash the cell pellet with ultrapure water to remove media components.
- Lyse the cells (e.g., by bead beating or sonication).
- Precipitate proteins using ice-cold acetone (4:1 acetone to sample ratio).
- Centrifuge to pellet the protein and collect the supernatant.
- Dry the supernatant under vacuum and reconstitute in a suitable solvent (e.g., water or mobile phase A).
- Plasma/Serum:
- Precipitate proteins with a solvent like acetonitrile (e.g., 3:1 acetonitrile to plasma ratio).
- Vortex and centrifuge at high speed (e.g., 18,000 x g for 5 min) to pellet the proteins.
- Collect the supernatant for analysis.
- Tissue Homogenates:
- Homogenize the tissue in a suitable buffer.
- Follow with protein precipitation as described for plasma/serum.
2. HPLC-MS Analysis:
- Chromatographic Separation:
- Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining these polar analytes.
- Mobile Phase A: 0.1% formic acid and 0.05% ammonium formate in water.
- Mobile Phase B: 100% acetonitrile.
- Gradient: A gradient from high organic to high aqueous content is used to elute the analytes. A typical gradient might be:
- 0-5 min: 95% B
- 5-35 min: Linear gradient to 60% B
- 35-40 min: Hold at 60% B
- 40-45 min: Return to 95% B and equilibrate.
- Flow Rate: 0.2 mL/min.
- Mass Spectrometry Detection:
- Ionization Mode: Negative ion electrospray ionization (ESI-).
- Detection: Selected Reaction Monitoring (SRM) or full scan analysis. For MurNAc, a precursor ion of m/z 292.1 and a product ion can be monitored. For MurNAc-6-phosphate, the precursor ion is m/z 372.070.[7]
3. Quantification:
- Generate a standard curve using known concentrations of a MurNAc standard.
- Calculate the concentration of MurNAc in the samples by comparing their peak areas to the standard curve.
Protocol 2: Quantification of N-Acetylglucosamine in Biological Samples by Enzymatic Assay
This protocol provides a method for quantifying UDP-GlcNAc, a key derivative of GlcNAc, and can be adapted for the direct measurement of GlcNAc.[8][9]
1. Sample Preparation:
- Extract polar metabolites from cells or tissues using a suitable solvent system (e.g., methanol/chloroform/water).
- Separate the aqueous phase containing the polar metabolites.
2. Enzymatic Reaction:
- The assay is based on the O-GlcNAcylation of a substrate peptide by recombinant O-linked N-acetylglucosamine transferase (OGT), where UDP-GlcNAc is the sugar donor.
- Reaction Mixture:
- Substrate peptide
- Recombinant OGT
- Sample containing UDP-GlcNAc
- Alkaline phosphatase (to remove inhibitory UDP)
- Incubate the reaction to allow for the transfer of GlcNAc to the peptide.
3. Detection:
- The O-GlcNAcylated peptide product is detected using a specific antibody (e.g., via dot blot or ELISA).
- The signal intensity is proportional to the amount of UDP-GlcNAc in the sample.
4. Quantification:
- Generate a standard curve using known concentrations of a UDP-GlcNAc standard.
- Determine the concentration of UDP-GlcNAc in the samples from the standard curve.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways activated by bacterial peptidoglycan components and a typical experimental workflow for bacterial marker analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-function relationships underlying the dual N-acetylmuramic and N-acetylglucosamine specificities of the bacterial peptidoglycan deacetylase PdaC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetylglucosamine-asparagine levels in tissues of patients with aspartylglycosaminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. N-acetylglucosamine Regulates Virulence Properties in Microbial Pathogens | PLOS Pathogens [journals.plos.org]
Navigating the Labyrinth of Immunoassays for N-acetylmuramic Acid: A Guide to Potential Cross-reactivity
For researchers, scientists, and drug development professionals, the accurate detection of N-acetylmuramic acid (NAM) is crucial for understanding bacterial cell wall dynamics, host-pathogen interactions, and the efficacy of novel antibiotics. However, the landscape of commercially available immunoassays for free NAM is currently barren. Investigators must instead rely on assays targeting the larger peptidoglycan (PG) structure, of which NAM is an integral component. This guide provides a comparative overview of the available PG immunoassays and, more critically, delves into the potential cross-reactivity issues that researchers must consider.
Understanding the Potential for Cross-Reactivity
The specificity of an immunoassay is paramount for obtaining reliable and accurate data. Cross-reactivity occurs when the antibodies in an assay bind to molecules other than the target analyte, leading to false-positive results or an overestimation of the target concentration. In the context of PG immunoassays, several molecules bear structural resemblance to the NAM component and therefore pose a potential risk for cross-reactivity.
The primary molecules of concern for cross-reactivity in a hypothetical NAM-specific immunoassay, or in existing PG immunoassays, include:
-
N-acetylglucosamine (NAG): As the other major component of the peptidoglycan backbone, NAG is structurally very similar to NAM. Antibodies raised against PG may recognize epitopes shared between NAM and NAG.
-
Structurally Related Monosaccharides: Other acetylated amino sugars present in biological systems could potentially cross-react.
-
Peptidoglycan Fragments: During bacterial growth and division, fragments of the cell wall are naturally released into the surrounding environment.[3] These fragments, containing both NAM and NAG, are likely to be detected by anti-PG antibodies.
Commercially Available Peptidoglycan ELISA Kits: A Comparative Overview
Given the absence of specific NAM ELISA kits, researchers must turn to commercially available peptidoglycan ELISA kits. The following table summarizes the key features of representative kits, highlighting the lack of specific cross-reactivity data provided by the manufacturers.
| Target | Sample Type | Sensitivity | Stated Specificity/Cross-Reactivity |
| Peptidoglycan (PG) | Serum, plasma, cell culture supernatants, body fluid and tissue homogenate | 0.1 ng/mL | No significant cross-reactivity or interference between PG and analogues was observed. (Analogues not specified)[2] |
| Peptidoglycan (Murein) | General | < 0.51 ng/ml | Data not provided |
| Peptidoglycan | Various Species | 0.51 ng/mL | Data not provided |
Experimental Protocol for Assessing Cross-Reactivity in a Competitive Peptidoglycan ELISA
To address the ambiguity surrounding cross-reactivity, researchers can and should perform their own validation experiments. A competitive ELISA format is a robust method for quantifying the specificity of the antibodies used in an immunoassay. The following protocol provides a detailed methodology for assessing the cross-reactivity of a commercial peptidoglycan ELISA kit with potential cross-reactants like NAG.
Objective: To determine the percentage of cross-reactivity of a commercial peptidoglycan ELISA kit with N-acetylglucosamine (NAG) and other relevant compounds.
Materials:
-
Commercial Peptidoglycan ELISA Kit (including PG standard, anti-PG antibody, HRP-conjugate, substrate, and wash buffers)
-
This compound (NAM) - for theoretical comparison if an antibody becomes available
-
N-acetylglucosamine (NAG)
-
Other potential cross-reactants (e.g., other monosaccharides, peptidoglycan fragments)
-
Assay buffer (as provided in the kit or a suitable alternative like PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Preparation of Standards and Competitors:
-
Prepare a serial dilution of the peptidoglycan standard provided in the kit to generate a standard curve (e.g., from 100 ng/mL to 0.1 ng/mL).
-
Prepare serial dilutions of the potential cross-reactants (NAM, NAG, etc.) in the assay buffer over a wide range of concentrations (e.g., from 10,000 ng/mL to 0.1 ng/mL).
-
-
Assay Protocol (Competitive ELISA):
-
Follow the manufacturer's instructions for the competitive ELISA protocol.
-
Typically, this involves adding the standard or the competitor solution to the wells of the microplate pre-coated with a capture antibody.
-
Add a fixed concentration of HRP-conjugated peptidoglycan (or a secondary antibody-HRP conjugate depending on the kit format) to each well.
-
Incubate the plate to allow for competitive binding between the PG in the standard/competitor and the HRP-conjugated PG for the limited number of antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate for the recommended time to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the peptidoglycan standard.
-
For each potential cross-reactant, plot the absorbance values against their respective concentrations.
-
Determine the 50% inhibitory concentration (IC50) for both the peptidoglycan standard and each of the potential cross-reactants. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Peptidoglycan Standard / IC50 of Potential Cross-reactant) x 100
-
Visualizing the Immunoassay Workflow and Cross-Reactivity
To better understand the principles of the immunoassay and the potential for cross-reactivity, the following diagrams have been generated using the DOT language.
Caption: Workflow of a competitive ELISA for peptidoglycan detection.
Caption: Potential for antibody cross-reactivity with structurally similar molecules.
Conclusion and Recommendations
The absence of commercially available immunoassays specifically for free this compound presents a significant challenge for researchers. While peptidoglycan ELISA kits offer an alternative for detecting this key bacterial cell wall component within its larger polymeric structure, the potential for cross-reactivity with structurally related molecules like N-acetylglucosamine is a critical consideration that is often not adequately addressed by manufacturers.
It is therefore imperative for researchers to:
-
Acknowledge the limitations of using peptidoglycan assays as a proxy for free NAM measurement.
-
Critically evaluate the specificity data provided by the manufacturers of peptidoglycan ELISA kits.
-
Perform in-house validation experiments , such as the competitive ELISA protocol outlined in this guide, to determine the cross-reactivity profile of the chosen assay with relevant potential cross-reactants.
By taking these proactive steps, researchers can enhance the reliability and accuracy of their data, leading to a more robust understanding of the role of this compound and peptidoglycan in bacterial physiology and disease. The development of highly specific monoclonal antibodies for free this compound would be a significant advancement in the field, enabling more precise and direct quantification of this important biomolecule.
References
Comparing the efficacy of different N-acetylmuramic acid labeling strategies
A definitive guide for researchers, this document provides a comparative analysis of various N-acetylmuramic acid (NAM) labeling strategies, crucial for studying bacterial cell wall biosynthesis, remodeling, and host-pathogen interactions. The efficacy of different approaches is evaluated based on experimental data, offering insights into their respective advantages and limitations.
Comparison of this compound Labeling Probes
The selection of a NAM labeling probe is critical and depends on the specific application, bacterial species, and whether live-cell imaging is required. The following table summarizes the key characteristics and performance of different NAM probes.
| Probe Type | Bioorthogonal Handle | Key Features | Typical Concentration | Bacterial Compatibility | Live-Cell Imaging | Reference |
| Azido-NAM (AzNAM) | Azide | Standard probe for CuAAC-mediated labeling. | 6 mM | Gram-positive and Gram-negative (often requires engineering to express recycling enzymes) | No (Copper toxicity) | [1][2] |
| Alkyne-NAM (AlkNAM) | Alkyne | Used for both CuAAC and SPAAC. SPAAC allows for live-cell imaging but with slower kinetics. | 1.5 mM (unprotected) | Gram-positive and Gram-negative (often requires engineering) | Yes (with SPAAC) | [2] |
| AzNAM Methyl Ester | Azide | Protected probe with improved cellular uptake, allowing for lower concentrations. | 150 µM | E. coli | No (Copper toxicity) | [2] |
| AlkNAM Methyl Ester | Alkyne | Protected probe with improved uptake. | 600 µM | E. coli | Yes (with SPAAC) | [2] |
| Tetrazine-NAM (HTz-NAM) | Tetrazine | Minimalist probe for rapid and efficient inverse-electron-demand Diels-Alder cycloaddition (iEDDA) in live cells. | - | E. coli, P. putida, P. aeruginosa | Yes | [3] |
Experimental Methodologies
Detailed protocols are essential for the successful implementation of NAM labeling experiments. Below are representative protocols for metabolic labeling and subsequent fluorescent detection.
Metabolic Labeling of E. coli with Azido-NAM
This protocol describes the metabolic incorporation of an azido-functionalized NAM probe into the peptidoglycan of E. coli.
-
Bacterial Culture: Grow E. coli expressing the necessary peptidoglycan recycling enzymes (AmgK and MurU) to mid-log phase in Luria-Bertani (LB) broth.[1][3]
-
Probe Incubation: Supplement the bacterial culture with Azido-NAM to a final concentration of 6 mM.[2] For protected probes like AzNAM methyl ester, a lower concentration of 150 µM can be used.[2]
-
Growth and Incorporation: Incubate the bacteria for a defined period (e.g., several hours or overnight) to allow for the metabolic incorporation of the NAM probe into the cell wall.
-
Cell Harvesting and Washing: Pellet the bacterial cells by centrifugation and wash them multiple times with phosphate-buffered saline (PBS) to remove unincorporated probe.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Detection
This protocol details the "click" reaction to attach a fluorescent reporter to the incorporated azide probe. This method is suitable for fixed cells.
-
Cell Fixation: Fix the labeled bacterial cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow entry of the click chemistry reagents.
-
Click Reaction: Prepare a click reaction cocktail containing:
-
Incubation: Incubate the cells with the click reaction cocktail in the dark.
-
Washing: Wash the cells extensively with PBS to remove excess reagents.
-
Imaging: Visualize the fluorescently labeled bacteria using fluorescence microscopy.
Visualizing Labeling Strategies
The following diagrams illustrate the key pathways and workflows in NAM labeling.
References
A Comparative Analysis of N-acetylmuramic Acid Levels in Antibiotic-Resistant vs. Susceptible Bacteria
For Immediate Release
A Deep Dive into the Bacterial Cell Wall: Uncovering Differences in a Key Building Block Between Antibiotic-Resistant and Susceptible Strains
New research highlights significant alterations in the cell wall composition of antibiotic-resistant bacteria, with a particular focus on N-acetylmuramic acid (NAM), a foundational component of peptidoglycan. This guide provides a comprehensive comparison of NAM levels and associated peptidoglycan modifications in antibiotic-resistant versus susceptible bacterial strains, offering valuable insights for researchers, scientists, and drug development professionals. The data presented underscores the complex adaptations bacteria employ to evade antibiotic action and opens new avenues for the development of novel antimicrobial strategies.
Quantitative Comparison of Peptidoglycan Composition
The primary mechanism of resistance for several classes of antibiotics involves modifications to the bacterial cell wall. In vancomycin-intermediate Staphylococcus aureus (VISA), a notable characteristic is the thickening of the cell wall. This adaptation is associated with an increased demand for the biosynthetic precursors of peptidoglycan, namely N-acetylglucosamine (NAG) and this compound (NAM)[1]. While direct quantification of absolute NAM levels is not consistently reported across studies, the analysis of peptidoglycan composition reveals significant differences between resistant and susceptible strains.
| Bacterial Species | Antibiotic Resistance | Key Peptidoglycan Alterations | Reference |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | Increased demand for N-acetylglucosamine and this compound precursors, leading to a thickened cell wall. | [1] |
| Streptococcus pneumoniae | Penicillin-Resistant | Increased proportion of branched peptides in the peptidoglycan structure. | [2][3][4] |
| Enterococcus faecalis | Daptomycin-Resistant | Alterations in cell membrane phospholipid content and cell wall thickness. | [5][6] |
Table 1: Comparison of Peptidoglycan Characteristics in Antibiotic-Resistant vs. Susceptible Bacteria. This table summarizes key observed changes in the cell wall structure of antibiotic-resistant bacteria. Direct quantitative comparisons of NAM levels are often inferred from these broader structural changes.
Experimental Protocols
Understanding the methodologies used to elucidate these differences is crucial for interpreting the data and designing future experiments. The following protocols are commonly employed for the analysis of bacterial cell wall composition.
Peptidoglycan Isolation and Digestion for HPLC Analysis
This method is used to break down the peptidoglycan into its constituent muropeptides for quantitative analysis.
-
Bacterial Culture and Harvest: Grow bacterial strains to the mid-exponential phase in an appropriate broth medium. Harvest cells by centrifugation.
-
Cell Lysis: Resuspend the bacterial pellet in a lysis buffer (e.g., containing Tris-HCl and SDS) and disrupt the cells using mechanical means such as bead beating or sonication.
-
Peptidoglycan Purification: Treat the cell lysate with nucleases (DNase and RNase) and proteases (e.g., trypsin) to remove contaminating macromolecules. The insoluble peptidoglycan is then washed extensively with water and solvents to remove lipids and other impurities.
-
Enzymatic Digestion: Resuspend the purified peptidoglycan in a digestion buffer (e.g., phosphate buffer) and incubate with a muramidase, such as mutanolysin or cellosyl, to cleave the glycan backbone.
-
Reduction and pH Adjustment: Reduce the resulting muropeptides with sodium borohydride to prevent the formation of anomers. Adjust the pH to 3-4 with an appropriate acid (e.g., phosphoric acid).
-
HPLC Analysis: Separate the muropeptides by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Elution is typically performed with a linear gradient of an organic solvent (e.g., methanol or acetonitrile) in a volatile buffer (e.g., sodium phosphate).
-
Quantification: Detect muropeptides by their absorbance at 202 or 206 nm. The relative abundance of different muropeptide species is determined by integrating the area under each peak.
Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) for NAM Quantification
This technique allows for the direct quantification of this compound after acidic hydrolysis of the cell wall.
-
Cell Wall Hydrolysis: Treat purified peptidoglycan or whole bacterial cells with a strong acid (e.g., 6 M HCl) at high temperatures (e.g., 95°C) for several hours to break down the polymer into its monosaccharide and amino acid components.
-
Sample Preparation: Neutralize the hydrolysate and remove any precipitate by centrifugation. The supernatant containing the peptidoglycan components is then dried and reconstituted in a suitable solvent for HILIC-MS analysis.
-
HILIC-MS Analysis: Inject the sample onto a HILIC column. The separation is based on the partitioning of the analytes between a polar stationary phase and a mobile phase with a high concentration of organic solvent. The eluting compounds are then detected and quantified by a mass spectrometer.
-
Quantification: Use a standard curve generated with known concentrations of pure this compound to determine the absolute quantity of NAM in the sample.
Signaling Pathways and Experimental Workflows
The alterations in peptidoglycan structure in antibiotic-resistant bacteria are a result of complex regulatory and biosynthetic pathways. The following diagrams illustrate these processes.
Caption: Peptidoglycan Biosynthesis Pathway.
References
- 1. Vancomycin-Intermediate Staphylococcus aureus Strains Have Impaired Acetate Catabolism: Implications for Polysaccharide Intercellular Adhesin Synthesis and Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based modeling and dynamics of MurM, a Streptococcus pneumoniae penicillin resistance determinant present at the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Daptomycin-Resistant Enterococcus faecalis Diverts the Antibiotic Molecule from the Division Septum and Remodels Cell Membrane Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daptomycin Resistance in Enterococci Is Associated with Distinct Alterations of Cell Membrane Phospholipid Content - PMC [pmc.ncbi.nlm.nih.gov]
Structural differences in N-acetylmuramic acid modifications between bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural differences in N-acetylmuramic acid (NAM) modifications across various bacterial species. Understanding these modifications is crucial for the development of novel antimicrobial agents and for elucidating mechanisms of bacterial pathogenesis and immune evasion. This document presents quantitative data, detailed experimental protocols, and visual representations of the key biochemical pathways and experimental workflows.
Overview of this compound Modifications
The bacterial cell wall, a critical structure for survival, is primarily composed of peptidoglycan (PG). The glycan backbone of PG consists of alternating N-acetylglucosamine (NAG) and this compound (NAM) residues. Bacteria have evolved various enzymatic modifications to the NAM moiety, which play significant roles in their physiology, resistance to host defenses, and susceptibility to antibiotics. The most common modifications include O-acetylation, N-deacetylation, and N-glycolylation.[1]
Comparative Analysis of NAM Modifications
The presence and extent of NAM modifications vary significantly among bacterial species. These differences can have profound impacts on the bacterium's interaction with its environment and host.
O-Acetylation
O-acetylation is the addition of an acetyl group to the C-6 hydroxyl of NAM residues. This modification sterically hinders the binding of lysozyme, a key component of the innate immune system, thereby protecting the bacterium from lysis.[2][3][4] It is a post-synthetic modification that occurs in the periplasm of Gram-negative bacteria and on the outer surface of the cytoplasmic membrane in Gram-positive bacteria.[2][3][4]
Table 1: Extent of Peptidoglycan O-Acetylation in Various Bacterial Species
| Bacterial Species | Gram Status | Extent of O-Acetylation (% of MurNAc) | Reference(s) |
| Neisseria gonorrhoeae | Gram-negative | 20 - 70% | [5] |
| Staphylococcus aureus | Gram-positive | Varies with strain | [6] |
| Bacillus anthracis | Gram-positive | Significant levels observed | [6] |
| Proteus mirabilis | Gram-negative | Present | [7] |
| Streptococcus species | Gram-positive | First discovered in these species | [3] |
| Micrococcus species | Gram-positive | First discovered in these species | [3] |
Note: The extent of O-acetylation can vary depending on the bacterial strain and growth conditions.[3]
N-Deacetylation
N-deacetylation involves the removal of the acetyl group from NAM or NAG residues. This modification also confers resistance to lysozyme.[8] In some bacteria, like Bacillus anthracis, a combination of O-acetylation and N-deacetylation provides robust protection against lysozyme.[6]
Table 2: Occurrence of Peptidoglycan N-Deacetylation in Various Bacterial Species
| Bacterial Species | Gram Status | Modified Residue(s) | Reference(s) |
| Listeria monocytogenes | Gram-positive | N-acetylglucosamine | [8] |
| Bacillus anthracis | Gram-positive | This compound and N-acetylglucosamine | [6] |
| Bacillus cereus | Gram-positive | N-acetylglucosamine | [3] |
| Streptococcus pneumoniae | Gram-positive | N-acetylglucosamine | [8] |
| Agrobacterium tumefaciens | Gram-negative | Anhydro-N-acetylmuramic acid | [1] |
N-Glycolylation
N-glycolylation is the hydroxylation of the N-acetyl group of muramic acid to an N-glycolyl group. This modification is a hallmark of Mycobacterium species and contributes to their resistance to lysozyme and certain β-lactam antibiotics.[9][10] While it was initially thought that mycobacterial peptidoglycan was exclusively N-glycolylated, it is now known to be a mixture of N-acetyl and N-glycolyl derivatives.[9][11]
Table 3: N-Glycolylation of Muramic Acid in Mycobacterium Species
| Bacterial Species | Modification | Functional Significance | Reference(s) |
| Mycobacterium tuberculosis | Mixture of N-acetyl and N-glycolyl muramic acid | Immunogenicity, resistance to lysozyme and β-lactams | [9][10] |
| Mycobacterium smegmatis | Mixture of N-acetyl and N-glycolyl muramic acid | Immunogenicity, resistance to lysozyme and β-lactams | [9][10] |
Experimental Protocols
Accurate characterization of NAM modifications requires specific and robust experimental protocols. The following sections detail the methodologies for peptidoglycan isolation and the analysis of its modifications.
Isolation and Purification of Peptidoglycan (Sacculi)
This protocol describes the isolation of crude peptidoglycan sacculi from bacterial cells.
Protocol 1: Peptidoglycan Isolation
-
Cell Lysis: Resuspend bacterial cell pellets in a suitable buffer and lyse by boiling in the presence of sodium dodecyl sulfate (SDS). This step denatures proteins and solubilizes membranes.
-
Enzymatic Digestion: Treat the crude cell wall preparation with α-amylase to remove glycogen and with pronase or trypsin to digest proteins.
-
Washing: Thoroughly wash the sacculi with water and appropriate buffers to remove detergents and digested cellular components.
-
Removal of Teichoic Acids (for Gram-positive bacteria): Treat with 1 N HCl to hydrolyze and remove wall teichoic acids.
-
Final Washes and Storage: Wash the purified sacculi with water, followed by acetone, and then store the dried pellet at -20°C.
Detailed protocols can be found in references[7][12][13][14].
Analysis of NAM Modifications
HPLC is a powerful technique for separating and quantifying the different muropeptide fragments released after enzymatic digestion of peptidoglycan.
Protocol 2: HPLC Analysis of Muropeptides
-
Enzymatic Digestion: Digest purified peptidoglycan with a muramidase, such as mutanolysin, to generate soluble muropeptides.
-
Reduction: Reduce the sugar moieties of the muropeptides with sodium borohydride to prevent the formation of anomers, ensuring that each fragment elutes as a single peak.
-
Chromatographic Separation: Separate the muropeptides on a reversed-phase C18 column using a gradient of a suitable buffer system (e.g., sodium phosphate with an increasing concentration of methanol).
-
Detection and Quantification: Detect the eluted muropeptides by their absorbance at 206 nm. The area of each peak corresponds to the relative abundance of that muropeptide.
Further details are available in references[8][12].
MS is used to determine the precise mass of the muropeptide fragments, allowing for the identification of specific modifications.
Protocol 3: Mass Spectrometric Analysis of Muropeptides
-
Sample Preparation: Prepare muropeptides as described for HPLC analysis.
-
LC-MS/MS Analysis: Couple the HPLC system to a mass spectrometer. As muropeptides elute from the column, they are ionized and their mass-to-charge ratio is determined.
-
Fragmentation Analysis: Select specific muropeptide ions for fragmentation (MS/MS) to confirm their structure and the nature of any modifications.
-
Data Analysis: Analyze the mass spectra to identify peaks corresponding to unmodified and modified muropeptides.
For detailed methodologies, refer to references[15][16][17].
Solid-state NMR is a non-destructive technique that can provide detailed atomic-level structural information about intact peptidoglycan.
Protocol 4: Solid-State NMR Analysis of Peptidoglycan
-
Sample Preparation: Prepare isotopically labeled (e.g., ¹³C, ¹⁵N) peptidoglycan by growing bacteria in labeled media.
-
NMR Spectroscopy: Pack the purified, labeled peptidoglycan into an NMR rotor and acquire spectra using techniques such as magic-angle spinning (MAS).
-
Spectral Analysis: Analyze the resulting spectra to determine the chemical shifts of different atoms, which provides information about the chemical environment and, consequently, the presence and nature of modifications.
More information on this technique can be found in references[2][18][19][20].
Visualization of Pathways and Workflows
The following diagrams illustrate the key biochemical pathways for NAM modification and a general experimental workflow for their analysis.
Caption: Biochemical pathways for major this compound modifications in bacteria.
Caption: General experimental workflow for the analysis of NAM modifications.
References
- 1. A peptidoglycan N-deacetylase specific for anhydroMurNAc chain termini in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying intact bacterial peptidoglycan by proton-detected NMR spectroscopy at 100 kHz MAS frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic deacetylation of N-acetylglucosamine residues in cell wall peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanistic Pathways for Peptidoglycan O-Acetylation and De-O-Acetylation [frontiersin.org]
- 5. O-Acetylation of Peptidoglycan in Gram-negative Bacteria: IDENTIFICATION AND CHARACTERIZATION OF PEPTIDOGLYCAN O-ACETYLTRANSFERASE IN NEISSERIA GONORRHOEAE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-Acetylation of Peptidoglycan Is Required for Proper Cell Separation and S-layer Anchoring in Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and Purification of Wall-Bound Polymers of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. N Glycolylation of the Nucleotide Precursors of Peptidoglycan Biosynthesis of Mycobacterium spp. Is Altered by Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. N Glycolylation of the nucleotide precursors of peptidoglycan biosynthesis of Mycobacterium spp. is altered by drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rootbiome.tamu.edu [rootbiome.tamu.edu]
- 14. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of this compound-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Nutrient-dependent Structural Changes in S. aureus Peptidoglycan Revealed by Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peptidoglycan architecture of Gram-positive bacteria by solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
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